1-Bromo-3-(2-bromoethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXSBCXRNZGJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368350 | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-29-8 | |
| Record name | 1-Bromo-3-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60368350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-(2-bromoethoxy)benzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethoxy)benzene is a bifunctional organic compound featuring both an aryl bromide and an alkyl bromide. This unique structural arrangement imparts differential reactivity to the two bromine substituents, making it a versatile building block in organic synthesis. Its utility is particularly notable in the construction of more complex molecules, including those with potential applications in medicinal chemistry, such as in the development of PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols and reactivity profiles.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. While some experimental data is available, other properties are predicted based on the analysis of structurally similar compounds.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂O | [4] |
| Molecular Weight | 279.96 g/mol | [4] |
| CAS Number | 18800-29-8 | [4] |
| Physical Form | Liquid | |
| Boiling Point | 125 °C @ 1.7 mbar | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | Typically ≥95% | [4] |
Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 3-bromophenol with 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), to the solution and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 1,2-dibromoethane (a slight excess, e.g., 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane or diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Reactivity and Chemical Properties
This compound possesses two bromine atoms with distinct chemical environments, leading to differential reactivity.[4]
-
Aryl Bromide: The bromine atom attached to the benzene ring is relatively unreactive towards nucleophilic substitution under standard conditions. However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10][11] This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at the aromatic core.
-
Alkyl Bromide: The bromine atom on the ethoxy side chain is a primary alkyl bromide and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups at this position.
This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making it a valuable synthon for the construction of complex molecular architectures.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6.8 - 7.5 | Multiplet | Aromatic protons |
| ~4.3 | Triplet | -O-CH₂-CH₂-Br |
| ~3.6 | Triplet | -O-CH₂-CH₂-Br |
The aromatic region will likely display a complex multiplet pattern due to the meta-substitution. The two methylene groups of the bromoethoxy chain will appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 158 - 160 | C-O (aromatic) |
| 110 - 135 | Aromatic carbons |
| ~68 | -O-CH₂-CH₂-Br |
| ~30 | -O-CH₂-CH₂-Br |
Mass Spectrometry
The mass spectrum, under electron ionization (EI), is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will result in prominent peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. Fragmentation would likely involve the loss of the bromoethoxy side chain or cleavage of the C-Br bonds.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2950 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~1250 | Aryl-O-Alkyl ether C-O stretch |
| 600 - 500 | C-Br stretch |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of biologically active molecules.[4] Its bifunctional nature allows for its incorporation into larger, more complex structures. One area of significant interest is its potential use as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for its efficacy, and the structural features of this compound make it an attractive scaffold for linker synthesis.
While no specific signaling pathways have been directly associated with this compound itself, its utility as a synthetic intermediate suggests that it can be a component of molecules designed to modulate a wide range of biological pathways, depending on the nature of the pharmacophores attached to it.
Safety and Handling
As a bromo-containing organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified with hazard codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity provides a platform for selective and controlled molecular elaboration. While a complete experimental dataset for all its physical and chemical properties is not yet publicly available, this guide provides a thorough overview of its known characteristics and predicted behavior based on established chemical principles. Further research into its specific applications, particularly in the development of novel therapeutics, is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 18800-29-8 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 1-Bromo-3-(2-bromoethoxy)benzene (CAS: 18800-29-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethoxy)benzene, a versatile bifunctional building block with significant potential in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis, and characteristic reactivity, with a focus on its differential functionalization capabilities. Experimental protocols for key transformations, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, are outlined. Furthermore, this guide explores its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), highlighting its role in the development of novel therapeutics.
Introduction
This compound is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom and a bromoethoxy group at the meta position. This unique arrangement of two distinct carbon-bromine bonds—an aryl bromide and an alkyl bromide—imparts differential reactivity, making it a valuable intermediate for sequential and site-selective chemical modifications. The aryl bromide moiety is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the primary alkyl bromide is a prime substrate for nucleophilic substitution reactions. This dual reactivity allows for the strategic construction of complex molecular architectures, rendering it a useful tool for medicinal chemists and materials scientists. Its defined length and reactive handles at both ends make it particularly suitable for the synthesis of linkers in heterobifunctional molecules such as PROTACs.
Physicochemical and Spectral Properties
A summary of the known physicochemical and spectral properties of this compound is presented below. While comprehensive experimental data is not widely published, the following tables provide key information available from commercial suppliers and spectral databases.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18800-29-8 | - |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | 125 °C @ 1.7 mbar | [2] |
| Purity | Typically ≥95% | [3] |
Table 2: Spectral Data
| Technique | Data Description |
| ¹H NMR | Expected signals include a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm) for the aromatic protons and two triplets in the upfield region for the protons of the bromoethoxy group.[3] |
| ¹³C NMR | Expected signals include resonances in the aromatic region (typically 110-160 ppm) and the aliphatic region (typically 30-70 ppm).[3] |
| Mass Spectrometry (MS) | The mass spectrum is expected to show a characteristic isotopic cluster for the molecular ion peak (M, M+2, M+4) due to the presence of two bromine atoms.[3] |
Synthesis and Reactivity
The synthesis of this compound can be envisioned through established synthetic methodologies, most notably the Williamson ether synthesis.
Synthesis
A plausible synthetic route involves the reaction of 3-bromophenol with 1,2-dibromoethane in the presence of a base. The phenoxide, generated in situ, acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane.
Caption: Synthetic route to this compound.
Reactivity and Differential Functionalization
The key feature of this compound is the differential reactivity of its two C-Br bonds.[3]
-
Aryl Bromide (C-Br on the benzene ring): This bond is less reactive towards nucleophilic substitution but is well-suited for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3]
-
Alkyl Bromide (C-Br on the ethoxy chain): This primary bromide is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, and thiols.
This orthogonal reactivity allows for a stepwise functionalization strategy, where one position can be selectively modified while the other remains intact for a subsequent transformation.
Caption: Differential reactivity of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and reactions of this compound are not extensively reported in peer-reviewed literature, the following sections provide general procedures for key transformations based on well-established methodologies for analogous substrates. Researchers should optimize these conditions for the specific transformation of interest.
General Protocol for Williamson Ether Synthesis of Aryl Ethers
This protocol describes a general method for the synthesis of aryl ethers from a phenol and an alkyl halide.
Materials:
-
Phenol (1.0 eq)
-
Alkyl halide (e.g., this compound) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[2]
General Protocol for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.005 eq)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., K₃PO₄, K₂CO₃)
-
A suitable solvent (e.g., toluene, dioxane) and water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
General Protocol for Buchwald-Hartwig Amination of Aryl Bromides
This protocol provides a general method for the C-N bond formation between an aryl bromide and an amine.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)
-
Phosphine ligand (e.g., XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, palladium catalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.[5]
Applications in Drug Discovery: A Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects these two moieties.
This compound is an attractive building block for the synthesis of PROTAC linkers due to its defined length and the presence of two distinct reactive sites. The differential reactivity of the aryl and alkyl bromides allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
Caption: Workflow for PROTAC synthesis using the target compound.
Although specific examples of PROTACs synthesized from this compound are not yet prevalent in the literature, its structural features align well with the requirements for linker synthesis in this rapidly advancing therapeutic modality.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral | H302: Harmful if swallowed |
| Acute toxicity, Dermal | H312: Harmful in contact with skin |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Acute toxicity, Inhalation | H332: Harmful if inhaled |
| Specific target organ toxicity - Single exposure | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms: GHS07 (Exclamation mark)
Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its key attribute is the presence of two differentially reactive bromine substituents, which allows for selective and sequential functionalization. This feature makes it an ideal building block for the construction of complex molecules, including the linkers of PROTACs. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its properties, reactivity, and potential applications, along with general protocols for its key transformations. As the field of targeted protein degradation and complex molecule synthesis continues to expand, the utility of such bifunctional building blocks is expected to grow.
References
1-Bromo-3-(2-bromoethoxy)benzene molecular weight and formula
This document provides a concise technical summary of the chemical properties of 1-Bromo-3-(2-bromoethoxy)benzene, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is a halogenated aromatic ether. The presence of two bromine atoms and an ether linkage makes it a versatile reagent in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry.[1]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C8H8Br2O[1][2] |
| Molecular Weight | 279.96 g/mol [1][2] |
| CAS Number | 18800-29-8[1][2] |
Experimental Protocols
Structural and Logical Relationships
To understand its reactivity and potential applications, a conceptual breakdown of its structure is useful. The molecule consists of a central benzene ring substituted with a bromo group and a bromoethoxy side chain. This structure provides two distinct reaction sites.
Caption: Logical breakdown of this compound's nomenclature.
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3-(2-bromoethoxy)benzene, a valuable building block in medicinal chemistry and materials science. The primary route for its synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This document details the reaction, provides an adaptable experimental protocol, and outlines the necessary steps for purification and characterization.
Core Synthesis: Williamson Ether Synthesis
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this specific synthesis, the sodium or potassium salt of 3-bromophenol reacts with 1,2-dibromoethane.
The reaction proceeds by first deprotonating the hydroxyl group of 3-bromophenol with a suitable base to form the more nucleophilic phenoxide. This phenoxide then displaces one of the bromide ions from 1,2-dibromoethane in a nucleophilic substitution reaction to form the desired ether.
Spectroscopic Data for 1-Bromo-3-(2-bromoethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound 1-Bromo-3-(2-bromoethoxy)benzene. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies derived from established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Core Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity |
| Aromatic-H | 6.8 - 7.5 | Complex Multiplet |
| -O-CH₂- | ~4.2 | Triplet |
| -CH₂-Br | ~3.6 | Triplet |
Predicted data is based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| Aromatic C-Br | ~123 |
| Aromatic C-O | ~159 |
| Aromatic C-H | 115 - 131 |
| -O-CH₂- | ~68 |
| -CH₂-Br | ~32 |
Predicted data is based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.
Table 3: Expected Infrared (IR) Absorption Bands
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak |
| C-O (Ether) Stretch | 1300 - 1000 | Strong |
| C-Br Stretch | 800 - 600 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 278, 280, 282 | Molecular ion peak with characteristic M, M+2, M+4 isotopic pattern for two bromine atoms. |
| [M-CH₂CH₂Br]⁺ | 171, 173 | Loss of the bromoethoxy side chain. |
| [C₆H₄BrO]⁺ | 171, 173 | |
| [C₆H₅O]⁺ | 93 | |
| [C₆H₅]⁺ | 77 | Phenyl cation, indicative of a benzene ring. |
The mass spectrum is expected to show a characteristic isotopic pattern for fragments containing bromine due to the presence of ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required for precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[1]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to achieve homogeneity and optimal spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean, and dry sample of this compound directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure:
-
Sample Preparation and Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).
-
Inject the solution into the GC, where the compound will be vaporized and separated from any impurities.
-
The separated compound then enters the ion source of the mass spectrometer.
-
-
Ionization and Analysis:
-
In the ion source (commonly using Electron Ionization - EI), the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[2]
-
The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[3]
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Interpretation:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[4]
-
The fragmentation pattern provides valuable information about the structure of the molecule.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 1-Bromo-3-(2-bromoethoxy)benzene. This bifunctional molecule, possessing both an aromatic and a primary aliphatic carbon-bromine bond, offers a versatile platform for synthetic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. This document details the compound's stability profile, explores the chemoselectivity of its reactive sites, provides representative experimental protocols for its synthesis and modification, and includes visualizations of key reaction pathways and workflows. While specific quantitative kinetic and thermodynamic data for this exact molecule are not widely available in public literature, this guide consolidates information from analogous structures to provide a robust predictive framework for its behavior.
Compound Profile
This compound is a halogenated aromatic ether. Its structure is characterized by a benzene ring substituted with a bromine atom and a 2-bromoethoxy group at the meta position. This unique arrangement of functional groups dictates its chemical behavior, offering two distinct points for chemical modification.
| Property | Value |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol [1] |
| Appearance | Typically a liquid |
| Key Functional Groups | Aryl bromide, Alkyl bromide, Ether |
The differential reactivity of the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond is the cornerstone of this compound's synthetic utility.[1]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound. While generally stable under standard laboratory conditions, its stability can be compromised by exposure to heat, light, and strong bases.
Key Stability Considerations:
-
Thermal Stability: Elevated temperatures can induce thermal decomposition. The primary aliphatic C-Br bond is more susceptible to cleavage than the more robust aromatic C-Br bond. Decomposition at high temperatures can proceed through radical mechanisms or elimination reactions. For many organic compounds, thermal degradation of components like amino acids and urea can begin at temperatures as low as 50-100°C.
-
Photochemical Stability: Bromo-organic compounds can be sensitive to light, particularly UV radiation.[2] This can lead to homolytic cleavage of the C-Br bonds, generating radical intermediates that can initiate unwanted side reactions. To mitigate photodegradation, the compound should be stored in amber, light-protecting containers.
-
Chemical Stability: The compound is sensitive to strong bases, which can promote E2 elimination of HBr from the bromoethoxy side chain, leading to the formation of 1-bromo-3-vinyloxybenzene. The ether linkage is generally stable to a wide range of reagents but can be cleaved under harsh acidic conditions.
Recommended Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Caption: Key factors influencing the stability of this compound.
Reactivity Profile
The synthetic utility of this compound lies in the distinct reactivity of its two carbon-bromine bonds. This allows for selective functionalization, making it a valuable building block.
Reactivity of the Aliphatic C-Br Bond
The primary alkyl bromide of the ethoxy group is the more reactive site towards nucleophilic attack. It readily participates in Sₙ2 reactions with a variety of nucleophiles.
Common Nucleophilic Substitution Reactions:
-
With Amines: Forms secondary or tertiary amines, depending on the amine used.
-
With Alkoxides/Phenoxides: Leads to the formation of new ether linkages.
-
With Thiols: Produces thioethers.
-
With Cyanide: Results in the formation of a nitrile.
In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution, yielding an alkene.
Reactivity of the Aromatic C-Br Bond
The aryl bromide is significantly less reactive towards traditional nucleophilic substitution due to the strength of the sp² C-Br bond. However, it is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions .
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reacts with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, yielding biaryl structures.
-
Heck Reaction: Couples with alkenes using a palladium catalyst to form substituted alkenes.
-
Sonogashira Coupling: Reacts with terminal alkynes in the presence of palladium and copper catalysts to form aryl alkynes.
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines in the presence of a palladium catalyst.
The significant difference in reactivity between the two bromine atoms allows for a stepwise functionalization strategy, where the more reactive aliphatic bromide can be substituted first, followed by a metal-catalyzed reaction at the aryl bromide position.
Caption: Differential reactivity pathways of this compound.
Quantitative Data Summary
Specific kinetic and thermodynamic data for this compound are not extensively reported in publicly available literature. The following tables provide representative data for analogous compounds to offer a predictive understanding of its reactivity.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | Methanol | 80 | 1 | 98[3] |
| Bromobenzene | Pd/SS-CNS (0.1 mol%) | K₂CO₃ | EtOH/H₂O | 60 | 3 | >95[4] |
| 2-Bromoanisole | Pd catalyst | K₂CO₃ | EtOH/H₂O | 50 | - | Variable[4] |
Table 2: General Reactivity Trends in Nucleophilic Aromatic Substitution (SₙAr)
| Leaving Group | Relative Rate |
| -F | High |
| -Cl | Moderate |
| -Br | Moderate |
| -I | Low |
Note: The presence and position of electron-withdrawing groups on the aromatic ring significantly impact the reaction rate.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and functionalization of this compound, adapted from established methodologies for similar compounds.
Synthesis via Williamson Ether Synthesis
This protocol describes a plausible synthesis of this compound from 3-bromophenol and 1,2-dibromoethane.
Materials:
-
3-Bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol outlines a general procedure for the palladium-catalyzed coupling of the aryl bromide moiety with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly versatile and synthetically valuable building block. Its dual reactivity, characterized by a nucleophilic substitution-prone aliphatic bromide and a cross-coupling-ready aromatic bromide, allows for precise and selective molecular construction. A thorough understanding of its stability profile, particularly its sensitivity to heat and light, is essential for its effective use. While specific quantitative data remains sparse in public domains, the principles of physical organic chemistry and data from analogous compounds provide a strong foundation for predicting its behavior and designing successful synthetic strategies. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their work.
References
An In-depth Technical Guide to the Purity and Characterization of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of the research chemical, 1-Bromo-3-(2-bromoethoxy)benzene. This document details its physicochemical properties, predicted spectroscopic data, and outlines detailed experimental protocols for its synthesis, purification, and analytical characterization. The information presented herein is intended to support researchers and professionals in drug development and other scientific endeavors.
Physicochemical Properties
This compound is a useful research compound with the following properties[1]:
| Property | Value |
| Molecular Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol |
| CAS Number | 18800-29-8 |
| Typical Purity | ≥95% |
| IUPAC Name | This compound |
Synthesis and Purification Workflow
The synthesis of this compound can be achieved through a Williamson ether synthesis, a common and effective method for preparing ethers. This involves the reaction of a phenoxide with a primary alkyl halide. The subsequent purification is crucial to achieve the desired level of purity for research applications.
References
An In-depth Technical Guide on 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(2-bromoethoxy)benzene, a versatile chemical intermediate. The document covers the historical context of its synthesis, detailed experimental protocols for its preparation via Williamson ether synthesis, and a summary of its known physicochemical properties. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the necessary technical details for the synthesis, characterization, and application of this compound.
Discovery and History
The specific discovery of this compound is not prominently documented in seminal literature, suggesting it did not represent a landmark discovery in itself. However, its synthesis is a classic application of the Williamson ether synthesis , a reaction of significant historical importance in organic chemistry. Developed by British chemist Alexander Williamson in 1850, this method was crucial in proving the structure of ethers.[1][2][3] The Williamson synthesis involves the reaction of an alkoxide ion with a primary alkyl halide and remains one of the most straightforward and widely used methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings.[2][4] The synthesis of this compound from 3-bromophenol and 1,2-dibromoethane is a direct application of this foundational reaction.
Physicochemical and Spectroscopic Data
While this compound is available commercially as a research chemical, comprehensive, experimentally verified quantitative data in public literature is limited. The following tables summarize the available physical properties and predicted spectroscopic characteristics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18800-29-8 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Physical Form | Liquid | |
| Boiling Point | 125 °C @ 1.7 mbar (~1.28 mmHg) | [5] |
| Calculated Density | 1.757 g/cm³ | [5][6] |
| Calculated Flash Point | 116.45 °C | [6] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristics |
| ¹H NMR | Aromatic protons expected as a complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm). Protons of the bromoethoxy group are expected to appear as two triplets in the upfield region.[1] |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the bromine being significantly shifted. The bromoethoxy chain carbons would appear in the aliphatic region (typically 30-70 ppm).[1] |
| Mass Spec. | The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (~279.96 g/mol ). A key feature is the isotopic pattern of the molecular ion, which would appear as a characteristic M, M+2, and M+4 cluster of peaks due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).[1] |
| IR Spec. | Expected peaks would include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether linkage), and C-Br stretching. |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the Williamson ether synthesis, reacting 3-bromophenol with an excess of 1,2-dibromoethane in the presence of a base. The use of excess 1,2-dibromoethane favors the desired mono-alkylation product over the formation of a symmetrical diether.
General Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. First, a base deprotonates the hydroxyl group of 3-bromophenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the selective mono-alkylation of phenols using 1,2-dibromoethane.[3]
Materials:
-
3-Bromophenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetone (or DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Addition of Alkylating Agent: Stir the reaction mixture for 10-15 minutes at room temperature. Add 1,2-dibromoethane (3.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and evaporate the acetone under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Applications and Versatility
This compound is a valuable bifunctional building block in organic synthesis. The molecule possesses two distinct carbon-bromine bonds: a less reactive aryl bromide and a more reactive primary alkyl bromide. This differential reactivity allows for selective functionalization.[1]
-
Cross-Coupling Reactions: The aryl bromide can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1]
-
Nucleophilic Substitution: The alkyl bromide is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at the terminus of the ethoxy chain.
-
Pharmaceutical and Agrochemical Synthesis: Its structure serves as a scaffold for building more complex molecules with potential biological activity. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Conclusion
This compound, while not a historically famous compound itself, is synthesized via the time-honored Williamson ether synthesis. Its utility lies in its bifunctional nature, containing two bromine atoms of differing reactivity, which makes it a versatile intermediate for drug development and materials science. This guide provides the essential historical context, a detailed and adaptable experimental protocol, and a compilation of its known and predicted properties to aid researchers in its synthesis and application.
References
- 1. This compound | 18800-29-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. 18800-29-8 | CAS DataBase [m.chemicalbook.com]
- 6. CAS # 18800-29-8, 1-Bromo-3-(2-Bromoethoxy)-Benzene: more information. [sdhlbiochem.chemblink.com]
Technical Guide to the Safety and Handling of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for 1-Bromo-3-(2-bromoethoxy)benzene (CAS No. 18800-29-8). Due to the limited availability of a complete, official Safety Data Sheet (SDS), the information presented herein is based on preliminary hazard classifications from chemical suppliers and general safety protocols for related chemical classes, including corrosive and irritant compounds, bromoarenes, and alkyl bromides. All users should exercise caution and consult with their institution's safety office before handling this compound.
Introduction
This compound is a halogenated aromatic ether with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both an aryl bromide and an alkyl bromide moiety, allows for diverse chemical transformations. This guide provides essential safety and handling information to mitigate risks for laboratory personnel.
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance.[1] The GHS pictograms associated with this compound indicate that it is Corrosive and an Irritant , with the signal word "Danger" .[1] The health hazards of this compound have not been fully investigated, and it should be handled with extreme care.[1]
Table 1: GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word |
| Corrosive | GHS05 (Corrosion) | Danger |
| Irritant | GHS07 (Exclamation Mark) | Danger |
Source: Benchchem[1]
Physical and Chemical Properties
Detailed physical and chemical properties for this compound are not extensively documented. The following table summarizes the available information.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 18800-29-8 | Benchchem[1], Biosynth[2] |
| Molecular Formula | C₈H₈Br₂O | Benchchem[1], Biosynth[2] |
| Molecular Weight | 279.96 g/mol | Benchchem[1], Biosynth[2] |
| Purity | Typically ≥95% | Benchchem[1] |
| Appearance | Not Specified | |
| Odor | Not Specified | |
| Boiling Point | 125°C (Expl.) | chemBlink[3] |
| Flash Point | 116.45°C (Cal.) | chemBlink[3] |
| Density | 1.757 g/cm³ (Cal.) | chemBlink[3] |
First-Aid Measures
In the event of exposure, immediate action is critical. The following first-aid measures are based on general guidelines for corrosive and irritant chemicals.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield when handling this compound.[7][9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[6][9]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
General Hygiene: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.
Storage
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Conditions: Store in a cool, dark place. The specific storage temperature is not documented, but refrigeration (2-8°C) is a common practice for similar compounds.
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5][6]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
No specific experimental protocols for the use of this compound were found. The following is a general protocol for handling a corrosive and irritant liquid chemical in a research setting.
General Protocol for Handling this compound
-
Pre-Experiment Preparation:
-
Review this technical guide and any available safety information.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Prepare all necessary equipment and reagents.
-
Don appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves, closed-toe shoes).
-
Locate the nearest emergency shower and eyewash station.
-
-
Handling the Compound:
-
Conduct all manipulations of the compound inside the chemical fume hood.
-
Use a syringe or cannula for transferring the liquid to minimize the risk of splashing.
-
If weighing the compound, do so in a tared, sealed container.
-
-
Post-Experiment Procedures:
-
Quench any reactive reagents carefully.
-
Transfer all waste containing this compound into a designated, labeled hazardous waste container.
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Clean the work area thoroughly.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
The following diagrams illustrate general safety workflows relevant to handling hazardous chemicals like this compound.
Caption: General workflow for safely handling hazardous chemicals.
References
- 1. This compound | 18800-29-8 | Benchchem [benchchem.com]
- 2. This compound | 18800-29-8 | TAA80029 [biosynth.com]
- 3. CAS # 18800-29-8, 1-Bromo-3-(2-Bromoethoxy)-Benzene: more information. [sdhlbiochem.chemblink.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. questron.ca [questron.ca]
- 7. umdearborn.edu [umdearborn.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTAC Linkers Using 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein degradation.[5]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing 1-Bromo-3-(2-bromoethoxy)benzene as a key building block for the linker. This linker precursor allows for a modular and systematic approach to PROTAC synthesis.
Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.[4][6] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. These may require optimization for specific ligands and reaction scales.
Protocol 1: Synthesis of a Mono-functionalized Linker Intermediate
This protocol describes the initial reaction of this compound with a protected amine, such as Boc-protected piperazine, to create a versatile linker intermediate.
Materials and Reagents:
-
This compound
-
N-Boc-piperazine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DMF.
-
Add Cs₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the mono-functionalized linker intermediate.
Protocol 2: Coupling of the First Ligand (e.g., POI Ligand)
This protocol details the attachment of a ligand for the protein of interest (POI) containing a nucleophilic group (e.g., a phenol) to the remaining bromo-functional group of the linker intermediate.
Materials and Reagents:
-
Mono-functionalized linker intermediate from Protocol 1
-
POI ligand with a phenolic hydroxyl group (e.g., a derivative of JQ1)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the solution and stir at room temperature for 15 minutes.
-
Add a solution of the mono-functionalized linker intermediate (1.1 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours under a nitrogen atmosphere.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected PROTAC precursor.
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the amine for coupling to the second ligand.
Materials and Reagents:
-
Boc-protected PROTAC precursor
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected PROTAC precursor in DCM.
-
Add TFA (20-50% v/v in DCM) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected PROTAC precursor.
Protocol 4: Coupling of the Second Ligand (e.g., E3 Ligase Ligand)
This protocol outlines the final amide coupling step to attach the E3 ligase ligand (e.g., pomalidomide) to the deprotected PROTAC precursor.
Materials and Reagents:
-
Deprotected PROTAC precursor
-
E3 ligase ligand with a carboxylic acid (e.g., pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).[7]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected PROTAC precursor (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of PROTACs, providing a benchmark for expected outcomes.
Table 1: Representative Yields and Purity for PROTAC Synthesis Steps
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | Nucleophilic Substitution | This compound | Mono-functionalized Linker | 65-85 | >95 |
| 2 | Nucleophilic Substitution | Mono-functionalized Linker | Boc-protected PROTAC Precursor | 60-80 | >95 |
| 3 | Amide Coupling | Deprotected PROTAC Precursor | Final PROTAC | 40-60 | >98 (after HPLC) |
Table 2: Characterization of the Final PROTAC
| Analytical Method | Expected Outcome |
| LC-MS | A single major peak indicating the purity of the final compound and the correct molecular weight. |
| ¹H and ¹³C NMR | Presence of characteristic peaks for the POI ligand, E3 ligase ligand, and the linker. |
| HRMS | Confirmation of the exact mass and elemental composition of the synthesized PROTAC. |
Table 3: Representative Biological Activity for a BRD4-Targeting PROTAC
| Assay | Parameter | Representative Value |
| BRD4 Degradation | DC₅₀ (in 293T cells) | < 100 nM |
| Anti-proliferative Activity | IC₅₀ (in cancer cell line) | < 500 nM |
| Ternary Complex Formation | K_D | Varies |
Logical Relationship of PROTAC Components
The successful design of a PROTAC relies on the careful selection and connection of its three key components. The linker, derived from precursors like this compound, plays a pivotal role in bridging the POI ligand and the E3 ligase ligand, enabling the formation of a productive ternary complex.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its bifunctional nature allows for a modular and straightforward synthetic approach. The provided protocols offer a general framework for the utilization of this compound in the development of novel protein degraders. Researchers should note that optimization of reaction conditions and linker length is often necessary to achieve potent and selective protein degradation for each new protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Bromo-3-(2-bromoethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-(2-bromoethoxy)benzene is a versatile bifunctional reagent valuable in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its structure features two distinct carbon-bromine bonds: a reactive aryl bromide and a more labile alkyl bromide. This differential reactivity allows for selective functionalization, with the aryl bromide being an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions with high functional group tolerance.[2][3][4][5]
This document provides detailed application notes and generalized experimental protocols for the use of this compound in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.
Key Applications
The strategic placement of the bromoethoxy group allows for post-coupling modifications, making this compound a valuable building block for:
-
Drug Discovery: Synthesis of biaryl compounds, arylated alkenes, substituted alkynes, and aryl amines, which are common motifs in pharmacologically active molecules.[2][3]
-
Materials Science: Development of novel organic materials with tailored electronic and photophysical properties.
-
Agrochemicals: Construction of complex scaffolds for new pesticides and herbicides.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions of aryl bromides, which can be adapted for this compound. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve high yields.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-R-benzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12-18 | 85-95 |
| 1-Bromo-3-R-benzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 16 | 80-92 |
| 1-Bromo-3-R-benzene | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 88-96 |
Table 2: Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-R-benzene | Styrene | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 100-120 | 18-24 | 75-90 |
| 1-Bromo-3-R-benzene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | Toluene | 110 | 16 | 80-95 |
| 1-Bromo-3-R-benzene | Cyclohexene | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | DMA | 120 | 24 | 70-85 |
Table 3: Sonogashira Coupling of Aryl Bromides
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-R-benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60-70 | 8-12 | 85-98 |
| 1-Bromo-3-R-benzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 80-95 |
| 1-Bromo-3-R-benzene | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | - (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 18 | 75-90 |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-R-benzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 90-99 |
| 1-Bromo-3-R-benzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 85-95 |
| 1-Bromo-3-R-benzene | Benzylamine | PdCl₂(dppf) (2) | - | K₃PO₄ (2.0) | Toluene | 100 | 16 | 88-97 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them using appropriate Schlenk line or glovebox techniques.
-
Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-(2-bromoethoxy)-1,1'-biphenyl.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
This protocol outlines the synthesis of 1-(2-bromoethoxy)-3-styrylbenzene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in anhydrous DMF.
-
Add this compound, styrene, and K₂CO₃.[6]
-
Heat the reaction mixture to 110 °C with stirring.[6]
-
Monitor the reaction progress until the starting material is consumed (typically 18-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 1-(2-bromoethoxy)-3-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction to 65 °C and stir until completion (typically 8-12 hours).[7][8]
-
Cool the mixture, filter through a pad of celite to remove insoluble salts, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(3-(2-bromoethoxy)phenyl)morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.[9][10]
-
Add this compound and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. This compound | 18800-29-8 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application of 1-Bromo-3-(2-bromoethoxy)benzene in Pharmaceutical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-(2-bromoethoxy)benzene is a versatile bifunctional reagent that serves as a crucial building block and linker in the synthesis of complex pharmaceutical compounds. Its distinct reactivity, with a more reactive alkyl bromide and a less reactive aryl bromide, allows for sequential and controlled chemical modifications. This attribute makes it a valuable intermediate in the multi-step synthesis of various active pharmaceutical ingredients (APIs), most notably the antidepressant drug Vilazodone. This document provides a detailed overview of its applications, experimental protocols for its synthesis and subsequent use, and a summary of relevant quantitative data.
Introduction: A Versatile Synthetic Intermediate
This compound is a key organic intermediate characterized by a phenyl ether backbone with two terminal bromine atoms.[1] This structure provides a combination of rigidity from the aromatic ring and flexibility from the ethoxy linker. The differential reactivity of the aryl and alkyl C-Br bonds is a key feature that medicinal chemists exploit for the construction of complex molecular architectures.[1]
The primary application of this compound in pharmaceutical synthesis is as a precursor to introduce a 3-(2-bromoethoxy)phenyl moiety into a target molecule. This is prominently exemplified in the synthesis of Vilazodone, where it acts as a key building block.
Application in the Synthesis of Vilazodone
Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[2] Several synthetic routes to Vilazodone have been developed, with some utilizing this compound as a key starting material for the introduction of the benzofuran-linked side chain.
The general synthetic strategy involves the reaction of this compound with a suitable benzofuran intermediate. This is typically followed by further functional group manipulations to couple the resulting fragment with the piperazine-indole moiety of Vilazodone. While various synthetic strategies for Vilazodone exist, the use of this compound offers a convergent and efficient approach.[2]
Quantitative Data
The following table summarizes representative yields for the synthesis of Vilazodone. It is important to note that these values are from a novel synthetic route that does not explicitly start with this compound but provides a benchmark for the overall efficiency of Vilazodone synthesis.[2]
| Step | Reaction | Starting Materials | Product | Overall Yield (%) | Purity (%) |
| Multi-step | Diazotization, Fischer indole cyclization, aromatic nucleophilic substitution, and final coupling | 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde | Vilazodone | 24 | 99 |
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, this compound, via a Williamson ether synthesis, and a general procedure for its subsequent use in the synthesis of a Vilazodone precursor.
Protocol 1: Synthesis of this compound
This protocol is a representative Williamson ether synthesis for the preparation of this compound from 3-bromophenol and 1,2-dibromoethane.[3]
Materials:
-
3-bromophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Protocol 2: Synthesis of a Vilazodone Intermediate
This protocol outlines a general procedure for the nucleophilic substitution reaction between this compound and a piperazine derivative, a key step in the synthesis of Vilazodone.[2]
Materials:
-
This compound
-
5-(piperazin-1-yl)benzofuran-2-carboxamide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq) and this compound (1.1 eq) in DMF.
-
Add a suitable base such as potassium carbonate or triethylamine (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound and its subsequent application in the synthesis of a Vilazodone intermediate.
Caption: Synthetic workflow for a Vilazodone intermediate.
Vilazodone Signaling Pathway
Vilazodone exerts its therapeutic effect through a dual mechanism of action on the serotonergic system.
Caption: Vilazodone's dual mechanism of action.
References
Application Note: Selective Suzuki-Miyaura Coupling for the Synthesis of Biaryl Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-3-(2-bromoethoxy)benzene with various arylboronic acids. The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, enabling the construction of biaryl structures prevalent in pharmaceuticals and functional materials. The presence of two distinct carbon-bromine bonds (one aryl sp² and one alkyl sp³) in the starting material allows for selective coupling at the more reactive aryl bromide position under appropriate catalytic conditions. This protocol offers a robust methodology for synthesizing a diverse range of 3-(2-bromoethoxy)biphenyl derivatives, which are valuable intermediates in drug discovery and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This reaction is highly valued in medicinal chemistry due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids.[3] this compound serves as a useful bifunctional building block. The significant difference in reactivity between the sp²-hybridized aryl C-Br bond and the sp³-hybridized alkyl C-Br bond allows for selective functionalization of the aromatic ring. The aryl bromide is well-suited for palladium-catalyzed reactions, leaving the bromoethoxy group available for subsequent chemical modifications.
General Reaction Scheme
The selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
This compound reacts with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding 3-(2-bromoethoxy)-1,1'-biphenyl derivative.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Trifluoromethylphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02 equiv.), also add the ligand, PPh₃ (0.04 equiv.). If using Pd(PPh₃)₄ (0.03 equiv.), no additional ligand is needed.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times. Under the inert atmosphere, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-bromoethoxy)biphenyl derivative.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(2-Bromoethoxy)-1,1'-biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(2-Bromoethoxy)-4'-methoxy-1,1'-biphenyl | 88 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(2-Bromoethoxy)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | 3-Thienylboronic acid | 3-(2-Bromoethoxy)-3-phenylthiophene | 78 |
| 5 | Naphthalene-2-boronic acid | 2-(3-(2-Bromoethoxy)phenyl)naphthalene | 90 |
Yields are based on isolated product after purification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[4][5]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is an effective and selective method for the synthesis of a diverse range of 3-substituted biaryl ethers. The provided protocol offers a solid foundation for researchers to explore the synthesis of novel molecular entities for applications in drug discovery and materials science. The reaction is generally high-yielding and demonstrates good functional group tolerance on the arylboronic acid coupling partner.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Heck Coupling Reaction of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Heck coupling reaction of 1-Bromo-3-(2-bromoethoxy)benzene with various alkenes. The methodologies outlined herein are based on established principles of the Heck reaction and provide a framework for the development of robust and efficient synthetic procedures.
Introduction
The Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] For the substrate this compound, the presence of two distinct carbon-bromine bonds raises considerations of chemoselectivity. The aryl bromide is significantly more reactive in the Heck reaction than the alkyl bromide, allowing for selective coupling at the aromatic ring under standard conditions. This substrate is a valuable building block for the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science.
Reaction Scheme
The general scheme for the Heck coupling of this compound is as follows:
Key Reaction Parameters and Optimization
The success of the Heck reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalysts.[1] The choice of catalyst can influence reaction rates and yields.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and promote the catalytic cycle.[1] The nature of the ligand can be critical for achieving high efficiency.
-
Base: An appropriate base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dioxane are frequently used.[2]
-
Temperature: Reaction temperatures typically range from 80 to 140 °C.[2][3]
Data Presentation: Representative Heck Coupling Reaction Conditions
The following table summarizes typical conditions for the Heck coupling of various aryl bromides with different alkenes, providing a starting point for the optimization of the reaction with this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | MeCN | 100 | 12 | 85 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMF | 120 | 16 | 90 |
| 1,3-Dibromobenzene | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Dioxane | 110 | 24 | 75 (mono) |
| Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ (1.5) | None | Et₃N (3) | MeCN | 80-90 | 1 | 36[2] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | NHC (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95[4] |
Note: This table presents representative data from various sources and should be used as a guideline for reaction development.
Experimental Protocols
Below are detailed protocols for the Heck coupling of this compound with a model alkene, ethyl acrylate. These protocols should be adapted and optimized based on the specific alkene and desired scale of the reaction.
Protocol 1: Heck Coupling using Palladium(II) Acetate and Triphenylphosphine
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask and stir until the catalyst and ligand are fully dissolved.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Phosphine-Free Heck Coupling
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
Diagram of the Heck Coupling Experimental Workflow
Caption: General experimental workflow for the Heck coupling reaction.
Diagram of the Heck Coupling Catalytic Cycle
Caption: The catalytic cycle of the Heck coupling reaction.
References
Application Notes and Protocols: 1-Bromo-3-(2-bromoethoxy)benzene in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide proposed synthetic routes for the utilization of 1-Bromo-3-(2-bromoethoxy)benzene as a versatile starting material in the synthesis of valuable heterocyclic compounds, specifically focusing on the construction of substituted benzoxazine and benzomorpholine scaffolds. The protocols detailed below are based on established synthetic methodologies, including Ullmann condensation and Buchwald-Hartwig amination, tailored for intramolecular cyclization.
Introduction
This compound is a bifunctional building block possessing two key reactive sites amenable to a variety of chemical transformations. The aryl bromide moiety can participate in cross-coupling reactions or nucleophilic aromatic substitution, while the bromoethoxy side chain is susceptible to nucleophilic displacement. This dual reactivity makes it an attractive precursor for the synthesis of fused heterocyclic systems through sequential intermolecular and intramolecular reactions. The strategic manipulation of these functional groups allows for the regioselective construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Proposed Synthetic Application 1: Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
This proposed protocol outlines a two-step synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine from this compound. The synthesis involves an initial amination of the bromoethoxy side chain, followed by an intramolecular Buchwald-Hartwig C-N coupling reaction to form the oxazine ring.
Experimental Protocol
Step 1: Synthesis of 1-(2-Aminoethoxy)-3-bromobenzene
-
To a sealed vessel, add this compound (1.0 eq), a large excess of aqueous ammonia (20-30 eq), and ethanol as a co-solvent.
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ammonia and ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-Aminoethoxy)-3-bromobenzene.
Step 2: Intramolecular Buchwald-Hartwig Cyclization to form 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
To an oven-dried Schlenk flask, add 1-(2-Aminoethoxy)-3-bromobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).
-
Add a strong base, for example, sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous toluene as the solvent via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product, 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Expected Data Summary
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 1-(2-Aminoethoxy)-3-bromobenzene | 70-85 | >95 |
| 2 | 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine | 60-75 | >98 |
Note: The expected yields and purities are hypothetical and based on analogous reactions reported in the literature.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Proposed Synthetic Application 2: Synthesis of 6-Bromobenzomorpholine
This proposed protocol describes the synthesis of 6-Bromobenzomorpholine from this compound. The strategy involves an initial nucleophilic substitution on the aryl bromide with an amino alcohol, followed by an intramolecular Williamson ether synthesis to construct the morpholine ring.
Experimental Protocol
Step 1: Synthesis of 2-((3-Bromophenyl)amino)ethan-1-ol
-
In a round-bottom flask, combine this compound (1.0 eq), ethanolamine (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Heat the mixture to 100-120 °C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 2-((3-Bromophenyl)amino)ethan-1-ol.
Step 2: Intramolecular Williamson Ether Synthesis to form 6-Bromobenzomorpholine
-
Dissolve 2-((3-Bromophenyl)amino)ethan-1-ol (1.0 eq) in a suitable solvent such as anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.
-
Add a strong base, for instance, sodium hydride (NaH) (1.5 eq), portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield 6-Bromobenzomorpholine.
Expected Data Summary
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | 2-((3-Bromophenyl)amino)ethan-1-ol | 65-80 | >95 |
| 2 | 6-Bromobenzomorpholine | 70-85 | >98 |
Note: The expected yields and purities are hypothetical and based on analogous reactions reported in the literature.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 6-Bromobenzomorpholine.
Disclaimer: The protocols and expected data presented in these application notes are proposed based on established chemical principles and are intended for guidance and informational purposes for qualified research professionals. These reactions have not been experimentally validated for the specific starting material, this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist. Optimization of reaction conditions may be necessary to achieve the desired outcomes.
References
Application Note and Protocols for the Quantification of 1-Bromo-3-(2-bromoethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-3-(2-bromoethoxy)benzene is a chemical compound that possesses two distinct bromine moieties: an aryl bromide and an alkyl bromide. This dual functionality makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. The aryl bromide can participate in various cross-coupling reactions, while the alkyl bromide is susceptible to nucleophilic substitution. Given its role as a potential building block in drug development, robust and reliable analytical methods for its quantification are essential for quality control, stability studies, and reaction monitoring.
This document provides detailed protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to be adaptable for various sample matrices encountered during the research and development process.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 18800-29-8 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | Inferred |
| Molecular Weight | 280.0 g/mol | Inferred |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. | Inferred |
| UV Absorbance | Expected UV maxima due to the aromatic chromophore. | Inferred |
| Solubility | Soluble in common organic solvents like acetonitrile and methanol. | Inferred |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 acetonitrile:water) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
4. Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile) to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
HPLC-UV Method Validation Data (Illustrative)
The following table summarizes the typical performance characteristics of the HPLC-UV method.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 5.8 min |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it an excellent alternative or confirmatory method for the analysis of this compound.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Organic solvents such as ethyl acetate or dichloromethane.
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. GC-MS Conditions
-
Injector Temperature: 280 °C.[3]
-
Injection Mode: Splitless (or split, depending on concentration).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Full scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Illustrative): m/z 280 (molecular ion), 199, 171, 120.
4. Sample Preparation
-
Dissolve the sample in ethyl acetate to a concentration within the calibration range.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup may be necessary.
5. Data Analysis
-
Identify the compound by its retention time and the mass spectrum in full scan mode.
-
For quantification, use the peak area of the primary SIM ion (e.g., m/z 280) and construct a calibration curve.
GC-MS Method Validation Data (Illustrative)
The following table summarizes the typical performance characteristics of the GC-MS method.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 3.0% |
| Retention Time | Approximately 12.5 min |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is suitable for routine analysis and quality control due to its simplicity and speed. The GC-MS method offers higher sensitivity and selectivity, making it ideal for trace analysis, impurity profiling, and confirmatory analysis. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals, and can be adapted and optimized for specific sample matrices and instrumentation.
References
Analysis of 1-Bromo-3-(2-bromoethoxy)benzene: A Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate qualitative and quantitative analysis of synthetic intermediates like 1-Bromo-3-(2-bromoethoxy)benzene is crucial for ensuring the quality and consistency of final products. This document provides detailed application notes and protocols for the analysis of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| CAS Number | 18800-29-8 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | Expected to be a liquid at room temperature | Inferred |
| Boiling Point | 125 °C @ 1.7 mbar | [2] |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile and methanol | Inferred |
High-Performance Liquid Chromatography (HPLC) Application Note
Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar to nonpolar compounds. This method is suitable for the quantification of this compound and the assessment of its purity.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 acetonitrile:water) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile) to an estimated concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
Illustrative Quantitative HPLC Data
The following table presents hypothetical quantitative data for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 7.5 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Application Note
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It provides both quantitative information and structural confirmation through mass spectral data.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary GC column with a low to mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Analytical balance.
-
Volumetric flasks and pipettes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a volatile solvent like ethyl acetate or hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
3. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate, hexane) to an estimated concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove non-volatile matrix components.
-
Transfer the final extract to a GC vial for analysis.
5. Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The presence of two bromine atoms will result in a characteristic isotopic pattern in the molecular ion and bromine-containing fragment ions.
-
For quantification, use the peak area of a characteristic ion from the mass spectrum.
-
Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
-
Quantify the analyte in the sample using the calibration curve.
Illustrative Quantitative GC-MS Data
The following table presents hypothetical quantitative data for illustrative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (RT) | ~ 12.8 min |
| Characteristic Ions (m/z) | To be determined experimentally (expect molecular ion and fragments showing loss of Br, ethoxy, etc.) |
| Limit of Detection (LOD) | 0.05 ng/mL (in SIM mode) |
| Limit of Quantitation (LOQ) | 0.15 ng/mL (in SIM mode) |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Workflows
The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
References
Application Note: Scale-up Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene
Introduction
1-Bromo-3-(2-bromoethoxy)benzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, featuring two distinct bromine atoms, allows for sequential and site-selective reactions. This application note details a robust and scalable protocol for its synthesis via a Williamson ether synthesis, starting from 3-bromophenol and 1,2-dibromoethane. The procedure is optimized for scales ranging from 10 g to 100 g, with a focus on safety, yield, and purity.
Reaction Principle
The synthesis is based on the Williamson ether synthesis, a well-established method for forming ethers.[1][2] In this reaction, a phenoxide ion, generated by deprotonating 3-bromophenol with a suitable base, acts as a nucleophile. It attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion to form the desired ether linkage.[2] Using a large excess of 1,2-dibromoethane minimizes the formation of the symmetrical diether byproduct.
Safety Precautions
Hazard Identification:
-
3-Bromophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
1,2-Dibromoethane: Toxic if swallowed, in contact with skin, or if inhaled.[3][4] May cause cancer and genetic defects.[3][5] It is a volatile and hazardous substance requiring strict handling protocols.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.
-
Acetone/DMF: Flammable liquid and vapor. Causes serious eye irritation.
Personal Protective Equipment (PPE): All procedures must be conducted in a certified chemical fume hood.[6] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[3][6]
Waste Disposal: Dispose of all chemical waste, including aqueous layers from extractions and solvent waste, in properly labeled hazardous waste containers according to institutional guidelines.[5][7]
Detailed Experimental Protocol
This protocol is designed for a 50 g scale synthesis of this compound. Reagent quantities can be adjusted proportionally for different scales.
Materials and Equipment
-
Reagents: 3-Bromophenol (50.0 g), 1,2-Dibromoethane (327.5 g, 150 mL), Sodium Hydroxide (12.2 g), Acetone (500 mL), Dichloromethane (DCM, 600 mL), Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Equipment: 2 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, heating mantle, 1 L separatory funnel, rotary evaporator, vacuum pump.
Procedure
-
Reactor Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and thermocouple. Ensure all glassware is dry.[8]
-
Reagent Charging: To the flask, add 3-bromophenol (50.0 g, 0.289 mol) and acetone (500 mL). Begin stirring to dissolve the solid.
-
Base Addition: Prepare a solution of sodium hydroxide (12.2 g, 0.305 mol) in 50 mL of deionized water. Add this solution dropwise to the stirring mixture over 15 minutes. A slight exotherm may be observed. Stir for an additional 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.
-
Alkylating Agent Addition: Add 1,2-dibromoethane (150 mL, 1.74 mol, 6.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 60-65°C) using a heating mantle. Maintain a gentle reflux for 12-16 hours.[9]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of 3-bromophenol.[6]
-
Work-up & Quenching: After completion, cool the reaction mixture to room temperature. Remove the acetone using a rotary evaporator.
-
Extraction: To the remaining residue, add 300 mL of deionized water and 300 mL of dichloromethane (DCM). Transfer the mixture to a 1 L separatory funnel and shake vigorously. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer again with DCM (2 x 150 mL).[10]
-
Washing: Combine the organic extracts and wash sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM and excess 1,2-dibromoethane.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Data Presentation
The following tables provide representative data from trial runs at different scales. Researchers should use these as a template to record their own results.
Table 1: Reagent Quantities and Molar Equivalents
| Reagent | Formula | MW ( g/mol ) | Scale 1 (10g) | Scale 2 (50g) | Scale 3 (100g) | Molar Eq. |
| 3-Bromophenol | C₆H₅BrO | 173.01 | 10.0 g | 50.0 g | 100.0 g | 1.0 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 65.1 g | 327.5 g | 655.0 g | 6.0 |
| Sodium Hydroxide | NaOH | 40.00 | 2.4 g | 12.2 g | 24.4 g | 1.05 |
| Acetone | C₃H₆O | 58.08 | 100 mL | 500 mL | 1.0 L | Solvent |
Table 2: Experimental Results and Product Characterization
| Parameter | Scale 1 (10g) | Scale 2 (50g) | Scale 3 (100g) |
| Reaction Time | 16 hours | 14 hours | 14 hours |
| Crude Yield (g) | 13.5 g | 70.1 g | 138.5 g |
| Purified Yield (g) | 12.1 g | 62.5 g | 123.2 g |
| Overall Yield (%) | 75% | 78% | 77% |
| Purity (GC) | >98.5% | >99.0% | >98.8% |
| Appearance | Pale Yellow Oil | Colorless Oil | Colorless Oil |
| Boiling Point | 135-138°C @ 1 mmHg | 136-138°C @ 1 mmHg | 136-139°C @ 1 mmHg |
Visualized Workflows
Synthesis Workflow
The overall process from setup to purification is outlined below.
Caption: A step-by-step workflow for the scale-up synthesis.
Troubleshooting Logic
Encountering issues like low yield or impurities is common during scale-up.[6][8] The following diagram provides a logical approach to troubleshooting.
Caption: A logical workflow for troubleshooting common issues in chemical synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. US20050137431A1 - Process for eco-friendly synthesis of bromobenzene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Bromo-Substituted Benzenes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during Suzuki-Miyaura coupling reactions involving bromo-substituted benzenes. The guidance is presented in a question-and-answer format, offering direct solutions to specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromo-substituted benzene is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with bromo-substituted benzenes can often be attributed to several key factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. For electron-rich or sterically hindered bromo-benzenes, bulky and electron-rich ligands like SPhos or XPhos are often necessary to facilitate the oxidative addition step.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.[2]
-
Solvent System: The solvent must be appropriate for dissolving the reactants and compatible with the chosen base and catalyst system. Common solvents include toluene, dioxane, and THF, often with the addition of water.[2]
-
Reaction Temperature: The reaction temperature influences the rate of the catalytic cycle. While some reactions proceed at room temperature, many require heating (typically 80-110 °C) to overcome activation barriers.[1]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Inadequate degassing of the reaction mixture and failure to maintain an inert atmosphere (e.g., with argon or nitrogen) can lead to catalyst deactivation and low yields.[2]
Q2: I am observing a significant amount of a dehalogenated byproduct (the bromo-substituent is replaced by hydrogen). What causes this and how can it be minimized?
A2: Dehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene. This is often caused by the presence of a hydride source that intercepts the palladium intermediate after oxidative addition. To minimize dehalogenation:
-
Choice of Base: Some bases or impurities within them can act as hydride sources. Switching to a different base, such as a carbonate or phosphate, may be beneficial.
-
Solvent Purity: Impurities in the solvent can also be a source of hydrides. Using high-purity, anhydrous solvents is recommended.
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (the desired pathway) and dehalogenation. Screening different ligands can help to suppress this side reaction.
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules. To prevent this:
-
Thorough Degassing: Ensure that the solvent and the reaction vessel are thoroughly degassed before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.
-
Use of High-Purity Reagents: Impurities in the boronic acid can sometimes contribute to homocoupling.
Q4: How do electron-donating or electron-withdrawing groups on the bromo-substituted benzene affect the reaction?
A4: The electronic nature of the substituents on the bromo-substituted benzene has a significant impact on the reaction rate, primarily by influencing the oxidative addition step.
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -COR) generally accelerate the oxidative addition of the palladium catalyst to the carbon-bromine bond, leading to faster reaction rates.[3][4]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -NH₂, -CH₃) make the carbon-bromine bond more electron-rich and thus less reactive towards oxidative addition. These substrates often require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich ligands).[4][5]
Q5: I am working with an ortho-substituted bromo-benzene and the reaction is very sluggish. What can I do to improve the yield?
A5: Ortho-substituted bromo-benzenes are notoriously challenging substrates due to steric hindrance around the reaction center, which impedes the approach of the bulky palladium catalyst. To improve the outcome:
-
Bulky Ligands: Employing bulky phosphine ligands such as XPhos, SPhos, or RuPhos can create a more open coordination sphere around the palladium, facilitating the oxidative addition to the sterically hindered carbon-bromine bond.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier associated with sterically hindered substrates.
-
Screening Catalysts and Conditions: A thorough screening of different palladium precatalysts, ligands, bases, and solvents is often necessary to find the optimal conditions for a specific sterically hindered substrate.[6]
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a systematic approach to troubleshooting a failed Suzuki coupling reaction with a bromo-substituted benzene.
Caption: Troubleshooting workflow for low or no product yield.
Guide 2: Excessive Side Product Formation
This guide outlines steps to mitigate the formation of common side products in Suzuki coupling reactions.
Caption: Troubleshooting guide for excessive side product formation.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Substituted Bromo-benzenes
| Bromo-benzene Substrate | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 110 | 16 | 92 | [7] |
| 2-Bromotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 78 | [1] |
| 4-Bromoaniline | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 4-Bromophenol | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 91 | [1] |
Table 2: Effect of Base and Solvent on the Yield of Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 94 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 91 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 96 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 80 | 18 | 85 |
Note: Data in Table 2 is a representative compilation from multiple sources to illustrate general trends.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-substituted Benzene
This protocol provides a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-substituted benzene (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(2-bromoethoxy)benzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Williamson ether synthesis route, which is a common method for preparing such aryl ethers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 3-bromophenol: The base used may be too weak or used in insufficient quantity, leading to a low concentration of the nucleophilic phenoxide.[1] 2. Low reaction temperature: The reaction rate may be too slow.[1] 3. Poor quality of reagents: Presence of water can hydrolyze the base and reduce the concentration of the alkoxide.[1] 4. Side reactions: Elimination of HBr from 1,2-dibromoethane can compete with the desired substitution. | 1. Base Selection: Use a strong enough base (e.g., NaH, K₂CO₃) in a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation of the phenol.[1] 2. Temperature Optimization: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes the desired reaction without significantly increasing side products.[2] 3. Use of Anhydrous Reagents and Solvents: Ensure all reagents and the solvent (e.g., DMF, acetone) are thoroughly dried before use.[1] 4. Control of Stoichiometry: Use a slight excess of the dihaloalkane to favor the desired reaction. |
| Presence of Multiple Spots on TLC | 1. Unreacted starting materials: The reaction has not gone to completion. 2. Formation of side products: Common side products include the product of O-alkylation at both ends of the 1,2-dibromoethane, and elimination products.[1] 3. Isomeric impurities. [3] | 1. Increase Reaction Time/Temperature: Continue to monitor the reaction by TLC until the starting material spot disappears or is significantly diminished.[2] 2. Purification: Utilize column chromatography for effective separation of the desired product from side products and unreacted starting materials. A solvent system of hexane/ethyl acetate can be effective for compounds of similar polarity.[3] 3. Column Chromatography: For isomeric impurities, column chromatography is the recommended purification technique.[3] |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities: Impurities can inhibit crystallization. 2. Product is inherently an oil at room temperature. | 1. Purification: Purify the crude product using column chromatography to remove impurities.[3] 2. Induce Crystallization: If the product is expected to be a solid, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[3] 3. Characterization: If purification does not yield a solid, the product may be an oil. Characterize it using techniques like NMR and Mass Spectrometry to confirm its identity and purity. |
| Difficulty in Product Purification | 1. Co-elution of product and impurities during column chromatography. 2. Low recovery from recrystallization. [3] | 1. Optimize Chromatography Conditions: Experiment with different solvent systems (mobile phase) and stationary phases to achieve better separation.[3] 2. Recrystallization Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test various solvents or solvent mixtures to find the optimal one. Allowing the solution to cool slowly can improve crystal formation and purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Williamson ether synthesis. This involves the reaction of 3-bromophenol with 1,2-dibromoethane in the presence of a suitable base and a polar aprotic solvent.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.[2]
Q3: What are the potential side reactions in this synthesis?
Potential side reactions include the formation of bis-ether products where two molecules of 3-bromophenol react with one molecule of 1,2-dibromoethane, and the elimination of HBr from 1,2-dibromoethane to form bromoethene.[1] Careful control of reaction conditions is necessary to maximize the yield of the desired mono-ether product.
Q4: What is the recommended method for purifying the final product?
For laboratory scale, column chromatography using silica gel is often the most effective method to separate the desired product from unreacted starting materials and side products.[3] For larger quantities, recrystallization can be a more practical and economical method, provided a suitable solvent is identified.[2]
Q5: What analytical techniques are used to confirm the structure of this compound?
The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the bromoethoxy chain.[4]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
3-bromophenol
-
1,2-dibromoethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Hexane
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq).
-
Solvent and Base Addition: Add a suitable volume of anhydrous acetone or DMF to dissolve the phenol. Add anhydrous potassium carbonate (1.5 - 2.0 eq).[1]
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15-20 minutes. Then, add 1,2-dibromoethane (1.1 - 1.5 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 60-80°C) and monitor the reaction progress by TLC for 4-12 hours.[1]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
-
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-Bromo-3-(2-bromoethoxy)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Bromo-3-(2-bromoethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 3-bromophenol with 1,2-dibromoethane.[1] Consequently, the most common impurities found in the crude product mixture include:
-
Unreacted Starting Materials: 3-bromophenol and 1,2-dibromoethane.
-
Side-Products: Bis-etherified products, such as 1,2-bis(3-bromophenoxy)ethane, can form if the stoichiometry is not carefully controlled. Products resulting from the elimination of HBr from the bromoethoxy chain may also be present, especially if the reaction is performed at elevated temperatures.
Q2: My crude product is a dark oil. How can I remove colored impurities?
A2: Dark coloration often indicates the presence of polymeric or oxidized impurities. A common first step is an aqueous workup. Washing the organic solution with a dilute base, such as 5% sodium hydroxide, can help remove acidic impurities like residual 3-bromophenol.[2] If color persists, treatment with activated charcoal during recrystallization or passing the crude material through a short plug of silica gel can be effective.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Column Chromatography: This is the most versatile and effective method for removing a wide range of impurities, including starting materials and closely related side-products.[3][4]
-
Vacuum Distillation: Given its boiling point of 125°C at 1.7 mbar, vacuum distillation is a viable option for purification, especially on a larger scale, provided the impurities have sufficiently different boiling points.
-
Recrystallization: This method can be effective if a suitable solvent is found that dissolves the desired compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble.[3]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal mobile phase for column chromatography should provide good separation between your target compound and its impurities. A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. For a compound with moderate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane) is recommended.[4] Aim for a solvent system that gives your product an Rf value between 0.25 and 0.35 for optimal separation.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after aqueous workup. | The product may have some water solubility, or an emulsion may have formed during extraction. | Ensure the aqueous layer is back-extracted with the organic solvent. To break emulsions, add brine (saturated NaCl solution). |
| Product "oils out" during recrystallization instead of forming crystals. | The solvent may be too non-polar, the cooling process may be too rapid, or the product may be too impure. | Try a more polar solvent or a solvent mixture.[3] Ensure the solution cools slowly. If impurities are high, first purify by column chromatography.[3] |
| Column chromatography provides poor separation. | The chosen eluent system has incorrect polarity. The column may have been packed improperly, or it was overloaded with the crude sample. | Optimize the eluent system using TLC to achieve a clear separation of spots.[4] Ensure the column is packed uniformly without air bubbles. A general rule is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample.[4] |
| NMR analysis shows persistent 3-bromophenol impurity. | The initial basic wash was insufficient to remove all the unreacted phenol. | Repeat the aqueous workup, ensuring the pH of the aqueous layer is basic after extraction. Alternatively, column chromatography is very effective at removing phenolic impurities. |
| The purified product is unstable and decomposes upon storage. | The compound may be sensitive to light, air, or residual acid/base from the purification process. | Store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place. Ensure all solvents are thoroughly removed. The compound is generally stable under normal conditions.[5] |
Quantitative Data Summary
| Parameter | Value / Recommended Condition | Reference |
| Boiling Point | 125°C @ 1.7 mbar | |
| Molecular Weight | 279.96 g/mol | [6] |
| Column Chromatography: Stationary Phase | Silica Gel (230-400 mesh) | [4] |
| Column Chromatography: Mobile Phase (Starting Point) | 10-20% Ethyl Acetate in Hexanes | [4] |
| Column Chromatography: Optimal Rf on TLC | 0.25 - 0.35 | [4] |
| Column Chromatography: Sample to Silica Ratio (by weight) | 1:20 to 1:50 | [4] |
Experimental Protocols
Protocol 1: Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of sodium hydroxide (NaOH) to remove unreacted 3-bromophenol.
-
Separate the layers and wash the organic layer with water, followed by a wash with brine.
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Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column with a small plug of cotton at the bottom and allow it to pack under gravity or gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add this solution to the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 5% ethyl acetate/hexanes) and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, or hexanes/ethyl acetate mixtures) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[3]
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for identifying and removing common impurities.
Caption: Decision tree for selecting the optimal purification method.
References
Technical Support Center: Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Bromo-3-(2-bromoethoxy)benzene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my yield of this compound consistently low?
A1: Low yields in this synthesis, which is a variation of the Williamson ether synthesis, can typically be attributed to several factors:
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Incomplete Deprotonation: The reaction requires the formation of a phenoxide from 3-bromophenol. If the base used is not strong enough or is used in insufficient amounts, the concentration of the nucleophilic phenoxide will be low, resulting in a slow or incomplete reaction.[1]
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Suboptimal Reaction Conditions: The temperature may be too low, leading to a slow reaction rate, or too high, which can favor side reactions. The choice of solvent is also crucial; polar aprotic solvents like DMF or acetonitrile are generally preferred as they favor the required SN2 mechanism.[1][2]
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Side Reactions: The primary competing reaction is the E2 elimination of the alkyl halide (1,2-dibromoethane) to form an alkene, which is more significant at higher temperatures.[1] Another common side reaction is the formation of a bis-ether byproduct, 1,2-bis(3-bromophenoxy)ethane, where two molecules of the phenoxide react with one molecule of 1,2-dibromoethane.
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Purity of Reagents: The presence of water in the reaction can consume the base and reduce the concentration of the active phenoxide, hindering the synthesis. It is critical to use dry reagents and solvents.[1]
Q2: My TLC analysis shows multiple spots in addition to my product. What are these common side products and impurities?
A2: The presence of multiple spots on your TLC plate likely indicates unreacted starting materials or the formation of side products. Common species to look for include:
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Unreacted 3-bromophenol: This is a common impurity if the reaction has not gone to completion or if deprotonation was incomplete.[1]
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Unreacted 1,2-dibromoethane: As a less polar compound, it will have a high Rf value.
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1,2-bis(3-bromophenoxy)ethane: This is a significant byproduct formed when the phenoxide reacts at both ends of the 1,2-dibromoethane molecule. It is typically less polar than the starting phenol but more polar than the desired product.
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Elimination Byproducts: Products resulting from the elimination of HBr from 1,2-dibromoethane.
Q3: How can I minimize the formation of the 1,2-bis(3-bromophenoxy)ethane byproduct?
A3: To favor the desired mono-alkylation product, you should use a significant molar excess of the alkylating agent, 1,2-dibromoethane. By increasing the concentration of 1,2-dibromoethane relative to the 3-bromophenoxide, you increase the statistical probability that a phenoxide molecule will react with a fresh molecule of 1,2-dibromoethane rather than the already-substituted product.
Q4: What are the best methods for purifying the crude this compound?
A4: Purification can be challenging due to the similar properties of the product and byproducts. The following methods are recommended:
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Column Chromatography: This is the most effective technique for separating the desired product from unreacted starting materials and the bis-ether byproduct. A silica gel stationary phase with a non-polar/polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.[3][4]
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Recrystallization: If the crude product is relatively pure, recrystallization can be a viable option. The key is selecting a suitable solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[4] Common solvents to test include methanol, ethanol, or mixed solvent systems like hexane/ethyl acetate.[4]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key experimental parameters and their expected impact on the synthesis yield, based on the principles of the Williamson ether synthesis.[5]
| Parameter | Recommended Condition | Expected Outcome on Yield | Rationale & Key Considerations |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq) | High | These bases are strong enough to deprotonate the phenol effectively without being overly harsh, which could promote elimination.[1][5] |
| Solvent | Anhydrous DMF or Acetonitrile | High | Polar aprotic solvents stabilize the transition state of the SN2 reaction, accelerating the rate of ether formation over competing side reactions.[1][2] |
| Alkylating Agent | 1,2-dibromoethane (2.0 - 5.0 eq) | High | Using a large excess of the dihalide minimizes the formation of the bis-ether byproduct. |
| Temperature | 60-80 °C | Optimal | This temperature range provides sufficient energy to overcome the activation barrier without significantly promoting the E2 elimination side reaction.[1] Monitor reaction progress via TLC. |
| Reaction Time | 4-12 hours | Completion | Reaction time should be determined by monitoring via TLC to ensure the consumption of the limiting reagent (3-bromophenol). |
Experimental Protocol
This protocol is a representative method and should be adapted based on specific laboratory conditions and safety protocols.
Materials:
-
3-bromophenol (1.0 eq)
-
1,2-dibromoethane (3.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Preparation of Phenoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.[3]
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Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70°C and maintain this temperature, stirring vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) until the 3-bromophenol spot is no longer visible (typically 4-8 hours).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally with brine.[3]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure this compound.[3]
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-Bromo-3-(2-bromoethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 1-Bromo-3-(2-bromoethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in cross-coupling reactions?
A1: The primary challenge with this substrate is the presence of two distinct carbon-bromine bonds: an aryl C-Br bond and an alkyl C-Br bond. This bifunctionality can lead to a lack of selectivity, resulting in a mixture of products from reactions at either or both sites. Achieving selective coupling at the more reactive aryl C-Br bond while preserving the alkyl C-Br bond requires careful catalyst selection and optimization of reaction conditions.
Q2: Which C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the aryl C(sp²)-Br bond is generally more reactive towards oxidative addition than the alkyl C(sp³)-Br bond. This difference in reactivity allows for selective functionalization at the aromatic ring. The typical order of reactivity for organic halides in oxidative addition is C-I > C-OTf > C-Br > C-Cl for the aryl halides.
Q3: What are the most suitable cross-coupling reactions for modifying the aryl portion of this compound?
A3: The most common and effective cross-coupling reactions for the arylation of this substrate are:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Heck Reaction: For the formation of C-C bonds with alkenes.[1]
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][3]
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][5]
Q4: Can I achieve a double cross-coupling to functionalize both the aryl and alkyl bromide positions?
A4: Yes, a sequential cross-coupling approach is feasible. The initial reaction should target the more reactive aryl C-Br bond under conditions that do not affect the alkyl C-Br bond. Following the successful modification of the aromatic ring, a second cross-coupling reaction, likely requiring a different catalyst system and conditions, can be employed to functionalize the bromoethoxy side chain.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may be oxidized or decomposed. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate or reaction type. 3. Inadequate Base: The base may be too weak, not soluble, or sterically hindered. 4. Low Reaction Temperature: The activation energy for the oxidative addition step may not be reached. | 1. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. 2. For Suzuki-Miyaura, consider bulky electron-rich phosphine ligands like SPhos or XPhos. For Heck reactions, phosphine ligands such as PPh₃ or P(o-tol)₃ are common. For Buchwald-Hartwig, consider bidentate phosphine ligands like BINAP or DPPF.[4] 3. For Suzuki-Miyaura, try stronger bases like K₃PO₄ or Cs₂CO₃. For Heck reactions, organic bases like Et₃N are often used. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOt-Bu or LHMDS are effective.[5] 4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions. 2. Catalyst Decomposition: Decomposed palladium can lead to undesired side reactions. 3. Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions. | 1. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. 2. Use a more stable catalyst system or a ligand that protects the palladium center. 3. Optimize the temperature to find a balance between a reasonable reaction rate and minimizing side product formation. |
| Reaction at the Alkyl C-Br Bond Instead of or in Addition to the Aryl C-Br Bond | 1. Inappropriate Catalyst System: Some catalyst systems may have a higher propensity for reacting with alkyl halides. 2. High Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for the less reactive alkyl C-Br bond. | 1. Utilize catalyst systems known for their high selectivity towards aryl halides. For instance, many standard palladium/phosphine catalyst systems for Suzuki, Heck, and Sonogashira reactions show good selectivity. 2. Conduct the reaction at the lowest temperature that provides a reasonable rate for the aryl C-Br coupling. |
Data Presentation: Catalyst Systems for Cross-Coupling of Structurally Similar Aryl Bromides
The following tables summarize typical reaction conditions for various cross-coupling reactions on aryl bromides that are structurally related to this compound. These should serve as a good starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 85-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 80-90 |
Table 2: Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | Et₃N (1.5-2.0) | DMF | 80-120 | >85 |
| n-Butyl acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene | 100-110 | >90 |
Table 3: Sonogashira Coupling Conditions
| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | THF | 65 | >80 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 70 | >85 |
Table 4: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | >90 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 85-95 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., toluene/water, 4:1).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Heck Reaction:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), palladium(II) acetate (1-2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).[6]
-
Add an anhydrous solvent (e.g., DMF) followed by a base (e.g., Et₃N, 2.0 equiv).[6]
-
Heat the reaction mixture to 80-120 °C with stirring.[6]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[6]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for common cross-coupling issues.
References
Technical Support Center: Managing Impurities in 1-Bromo-3-(2-bromoethoxy)benzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Bromo-3-(2-bromoethoxy)benzene. The content is designed to help identify and manage common impurities and side reactions encountered during its preparation via the Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I have a low yield of the desired product, this compound. What are the likely causes?
A1: Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors. The primary issues include incomplete deprotonation of the starting 3-bromophenol, competing side reactions, and suboptimal reaction conditions.
-
Incomplete Deprotonation: The formation of the 3-bromophenoxide is crucial for the nucleophilic attack on 1,2-dibromoethane. If the base used is not strong enough or is used in insufficient amounts, the concentration of the nucleophile will be low, leading to a slow and incomplete reaction.
-
Side Reactions: The main competing reaction is the E2 elimination of 1,2-dibromoethane, which is promoted by the basic conditions and higher temperatures. Another significant side reaction is the formation of the dialkylated byproduct, 1,2-bis(3-bromophenoxy)ethane.
-
Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMF or acetone are generally preferred. Higher temperatures can favor the elimination and dialkylation side products.
-
Purity of Reagents: The presence of water in the reaction mixture can consume the base and reduce the concentration of the phenoxide, thereby hindering the reaction. Ensure all reagents and solvents are anhydrous.
Q2: My TLC analysis shows multiple spots in addition to my product. What are these common impurities?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. The most common impurities in this reaction are:
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Unreacted 3-bromophenol: This is a common impurity if the reaction has not gone to completion. Being a phenol, it is more polar than the ether product and will have a lower Rf value.
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Unreacted 1,2-dibromoethane: As a less polar and volatile compound, it may not always be clearly visible on TLC, depending on the solvent system, but it can be present in the crude product.
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1,2-bis(3-bromophenoxy)ethane (Dialkylation Product): This is a significant byproduct where both bromine atoms of 1,2-dibromoethane have reacted with 3-bromophenoxide. This compound is typically less polar than the desired product.
Q3: My NMR spectrum of the crude product is complex. How can I identify the signals of the product and major impurities?
A3: ¹H NMR spectroscopy is a powerful tool for identifying the components of your reaction mixture. Below is a table summarizing the expected chemical shifts for the desired product and key impurities.
| Compound | Aromatic Protons (ppm) | -OCH₂- Protons (ppm) | Other Protons (ppm) |
| This compound | 6.8 - 7.5 (m) | ~4.3 (t), ~3.6 (t) | - |
| 3-Bromophenol | 6.7 - 7.3 (m) | - | ~5.0-6.0 (s, -OH) |
| 1,2-bis(3-bromophenoxy)ethane | 6.8 - 7.4 (m) | ~4.4 (s) | - |
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Note: The signals for the ethoxy group in the desired product are expected to be two triplets due to coupling between the adjacent methylene groups.[1] The dialkylated product will show a singlet for the two equivalent -OCH₂- groups.
Q4: What is the best method to purify the crude this compound?
A4: Column chromatography is the most effective method for purifying the crude product and removing both more polar (unreacted 3-bromophenol) and less polar (dialkylation byproduct) impurities.
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Stationary Phase: Silica gel is the recommended stationary phase.
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. You can begin with 100% hexane and gradually increase the concentration of ethyl acetate. The optimal eluent composition should be determined by TLC analysis of the crude mixture, aiming for an Rf value of 0.2-0.4 for the desired product.[2] A 2% ethyl acetate in hexane mixture has been shown to be effective in similar separations.[1]
Q5: How can I minimize the formation of the dialkylation byproduct, 1,2-bis(3-bromophenoxy)ethane?
A5: To reduce the formation of the dialkylation product, you can adjust the stoichiometry of your reactants. Using an excess of 1,2-dibromoethane can favor the mono-alkylation product. However, this will require careful removal of the excess 1,2-dibromoethane during purification.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the mono-alkylation of a phenol with 1,2-dibromoethane.[1]
Materials:
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3-Bromophenol
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1,2-Dibromoethane
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone (anhydrous)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
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Stir the mixture at room temperature for 15-20 minutes.
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Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and evaporate the acetone.
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Add water to the residue and extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer in vacuo to obtain the crude product.
Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the sample onto the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane. A shallow gradient (e.g., 0-5% ethyl acetate) is recommended for good separation.
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Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between reactants and potential products in the synthesis.
References
Technical Support Center: Enhancing Regioselectivity in Reactions with Polyhalogenated Aromatics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with polyhalogenated aromatic compounds.
Troubleshooting Guide
This section provides solutions to specific problems you might be facing during your experiments.
Issue 1: Poor or incorrect regioselectivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Possible Causes and Solutions:
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Incorrect Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the site of oxidative addition. Bulky ligands can favor reaction at less sterically hindered positions, while electron-rich or electron-poor ligands can influence the electronic preferences of the catalyst.[1][2]
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Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands with different steric and electronic properties. For instance, bulky, electron-rich phosphines like P(t-Bu)3 or P(o-Tol)3 can significantly alter selectivity compared to smaller ligands like PPh3.[2]
-
-
Inappropriate Solvent: The solvent can influence the rate and selectivity of cross-coupling reactions by affecting the solubility of reagents and intermediates, and by coordinating with the catalyst.[1][3]
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Suboptimal Temperature: Reaction temperature can impact the kinetic versus thermodynamic control of the reaction, thereby affecting regioselectivity.
-
Solution: Conduct the reaction at different temperatures. Lower temperatures may favor the kinetically preferred product, while higher temperatures might lead to the thermodynamically more stable product.
-
-
Electronic Effects of Substituents: The inherent electronic properties of the substituents on the aromatic ring strongly direct the regioselectivity of the reaction. Electron-withdrawing groups generally activate ortho and para positions towards nucleophilic attack by the Pd(0) catalyst.[5][6][7]
-
Solution: If the desired regioselectivity is contrary to the intrinsic electronic bias, consider using directing groups or modifying the electronic nature of the substrate if synthetically feasible.
-
Issue 2: Low yield of the desired regioisomer in lithiation-trapping reactions.
Possible Causes and Solutions:
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Incorrect Lithiation Temperature: The stability of the lithiated intermediate is highly temperature-dependent.
-
Solution: Optimize the lithiation temperature. While many lithiations are performed at -78 °C, some systems may require higher or lower temperatures for optimal regioselectivity and yield.[8]
-
-
Inappropriate Solvent or Additive: The choice of solvent and the presence of coordinating agents like TMEDA can significantly influence the aggregation state and reactivity of the organolithium reagent, thereby affecting regioselectivity.[9][10]
-
Solution: Screen different ethereal solvents (e.g., THF, diethyl ether) and consider the addition of TMEDA to enhance the rate and selectivity of deprotonation.
-
-
Steric Hindrance: Bulky directing groups or substituents on the aromatic ring can hinder lithiation at adjacent positions.
-
Solution: If possible, choose a less sterically demanding directing group or consider a different synthetic strategy.
-
Frequently Asked Questions (FAQs)
Q1: How do I predict the regioselectivity of a Suzuki-Miyaura reaction on a dihalogenated pyridine?
A1: For dihalogenated pyridines, oxidative addition of the palladium catalyst is generally favored at the position with the lowest carbon-halogen bond dissociation energy (BDE).[6] In most cases, this corresponds to the position alpha to the nitrogen atom (C2 or C6).[6] However, steric hindrance and the electronic nature of other substituents can override this preference. Computational tools, such as distortion-interaction analysis, can also provide valuable predictions of regioselectivity.[6]
Q2: What is the role of ligands in controlling regioselectivity in cross-coupling reactions?
A2: Ligands coordinate to the metal center (e.g., palladium) and modify its steric and electronic properties. Bulky ligands can block access to more sterically hindered C-X bonds, forcing the catalyst to react at a less crowded site. The electronic properties of the ligand influence the electron density at the metal center, which in turn affects the rate of oxidative addition at different C-X bonds.[2]
Q3: Can the choice of base affect the regioselectivity of a Buchwald-Hartwig amination?
A3: Yes, the base can influence the regioselectivity, although it is often a secondary effect compared to the ligand and solvent. The nature of the base can affect the concentration and reactivity of the active catalyst, potentially leading to changes in the observed selectivity. It is always advisable to screen a few different bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) during reaction optimization.
Q4: How can I favor reaction at a C-Cl bond in the presence of a C-Br bond on the same aromatic ring?
A4: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. Achieving selective reaction at the C-Cl bond is challenging. However, in some cases, specialized catalytic systems with specific ligands that have a higher affinity for activating C-Cl bonds, or the use of directing groups, might promote the desired reactivity.
Data Presentation
Table 1: Effect of Ligand on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-dibromopyridine
| Ligand | C2-arylation (%) | C4-arylation (%) |
| PPh3 | 85 | 15 |
| P(o-Tol)3 | 95 | 5 |
| XPhos | >98 | <2 |
| SPhos | >98 | <2 |
Note: These are representative data compiled from typical outcomes in the literature and should be used as a guideline for ligand screening.
Table 2: Influence of Solvent on Regioselectivity in the Buchwald-Hartwig Amination of 3,5-dibromo-2-pyrone
| Solvent | C3-amination (%) | C5-amination (%) |
| Toluene | 20 | 80 |
| Dioxane | 35 | 65 |
| THF | 40 | 60 |
| DMF | 60 | 40 |
Note: These are representative data compiled from typical outcomes in the literature and should be used as a guideline for solvent screening.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Reaction
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To an oven-dried reaction vial, add the polyhalogenated aromatic substrate (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
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Add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the ligand (4 mol%).
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Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent (e.g., toluene, 0.1 M) via syringe.
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Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
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Cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Analyze the crude product by 1H NMR or GC-MS to determine the regioisomeric ratio.
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Purify the product by column chromatography.
Protocol 2: General Procedure for Temperature Optimization in a Lithiation-Trapping Reaction
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To an oven-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, add the polyhalogenated aromatic substrate (1.0 equiv) and the anhydrous solvent (e.g., THF).
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Cool the solution to the starting temperature (e.g., -78 °C) using a cooling bath.
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Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise while maintaining the internal temperature.
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Stir the reaction mixture at this temperature for the desired time (e.g., 1 hour).
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Add the electrophile (1.2 equiv) dropwise at the same temperature.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Analyze the product to determine the yield and regioselectivity.
-
Repeat the experiment at different temperatures (e.g., -40 °C, 0 °C) to find the optimal conditions.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Decision tree for optimizing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. escholarship.org [escholarship.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 1-Bromo-3-(2-bromoethoxy)benzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 1-Bromo-3-(2-bromoethoxy)benzene under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two distinct reactive sites susceptible to degradation or unwanted side reactions. The reactivity of the molecule is primarily governed by its bromoarene and bromoalkyl ether functional groups.[1] The alkyl bromide on the ethoxy side chain is generally more reactive towards nucleophilic substitution than the aryl bromide directly attached to the benzene ring.[1] The aryl bromide is more amenable to transition-metal-catalyzed cross-coupling reactions.[1]
Q2: How stable is this compound under acidic and basic conditions?
-
Acidic Conditions: Strong acids may promote the cleavage of the ether linkage, particularly at elevated temperatures. The presence of two bromine atoms may influence the rate of this cleavage.
-
Basic Conditions: The alkyl bromide is susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding alcohol, 3-bromo-2-hydroxyethoxybenzene. This reaction is expected to be more facile than the nucleophilic aromatic substitution of the aryl bromide. Strong bases at high temperatures can also promote elimination reactions or, in some cases, nucleophilic aromatic substitution.
Q3: What is the expected thermal stability of this compound?
A3: Brominated organic compounds can undergo thermal decomposition. At elevated temperatures, cleavage of the carbon-bromine and carbon-oxygen bonds can occur, potentially leading to the formation of hydrogen bromide and various aromatic and aliphatic byproducts. The exact decomposition temperature is not documented, but it is advisable to handle the compound at the lowest effective temperature for any given reaction.
Q4: Is this compound sensitive to light?
A4: Many brominated compounds exhibit some degree of photosensitivity. Prolonged exposure to UV light can potentially lead to the formation of radical species, initiating side reactions or degradation. It is recommended to store the compound in amber vials or protected from direct light.
Troubleshooting Guides
Issue 1: Unexpected Side Product Formation in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Recommended Action |
| Formation of a more polar byproduct, insoluble in the reaction solvent. | Hydrolysis of the alkyl bromide by trace amounts of water in the reaction mixture. | Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| A mixture of products is observed, with substitution occurring at both the alkyl and aryl bromide. | The reaction conditions (e.g., high temperature, strong nucleophile) are harsh enough to promote nucleophilic aromatic substitution. | Lower the reaction temperature. Use a milder nucleophile if possible. Consider a metal-catalyzed reaction for selective substitution at the aryl bromide. |
| Formation of an elimination product (alkene). | The nucleophile is also acting as a base, promoting E2 elimination of the alkyl bromide. | Use a less basic nucleophile. Lower the reaction temperature. |
Issue 2: Low Yield or No Reaction in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
| Symptom | Possible Cause | Recommended Action |
| Starting material is recovered unchanged. | Catalyst deactivation. | Ensure the reaction is performed under strictly anaerobic and anhydrous conditions. Use fresh, high-quality catalyst and ligands. |
| A complex mixture of products is formed. | Side reactions involving the alkyl bromide. | Protect the alkyl bromide functionality prior to the cross-coupling reaction if it is not compatible with the reaction conditions. Alternatively, choose a catalyst system known to be tolerant of the alkyl bromide. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability Under Acidic/Basic Conditions (Forced Degradation)
This protocol outlines a general method for a forced degradation study to identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Store all solutions at a controlled temperature (e.g., 60 °C) and protect from light.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient) to monitor the disappearance of the parent compound and the appearance of degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of Linker Technologies in Drug Development: Featuring 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a critical determinant in the successful development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and pharmacokinetic properties of these complex molecules. This guide provides a comparative analysis of 1-Bromo-3-(2-bromoethoxy)benzene, an emerging ether-based linker, alongside other commonly employed linkers, supported by established experimental data and detailed protocols.
Introduction to Linker Moieties
Linkers are bifunctional molecules that connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or an E3 ligase recruiting ligand). The ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient and selective release of the payload at the target site. Linkers can be broadly categorized into cleavable and non-cleavable types, with further subclassifications based on their chemical structure and release mechanism.
This compound: An Ether-Based Linker
This compound is a versatile building block for the synthesis of linkers used in targeted therapies. Its structure features a stable ether bond and two distinct bromine atoms—one on the aromatic ring and one on the ethoxy chain—which allows for sequential and site-specific conjugation to both the targeting and payload moieties through well-established cross-coupling reactions.
The core of this linker is the aryl ether linkage, which is known for its high chemical stability. Unlike ester or carbonate linkages that are susceptible to hydrolysis by plasma esterases, ether bonds are generally resistant to enzymatic cleavage, offering enhanced stability in circulation. This inherent stability is a significant advantage in minimizing premature drug release and improving the therapeutic window.
Comparative Analysis of Linker Types
The selection of a linker is highly dependent on the specific application (ADC or PROTAC), the nature of the target, and the desired mechanism of action. Below is a comparative overview of different linker types.
| Linker Type | Sub-type | Key Characteristics | Representative Examples |
| Cleavable | Hydrazone | Acid-labile; cleaves in the acidic environment of endosomes/lysosomes. Can exhibit instability at physiological pH. | (Used in Gemtuzumab ozogamicin) |
| Dipeptide | Cleaved by lysosomal proteases (e.g., Cathepsin B). Generally stable in circulation. | Valine-Citrulline (vc), Valine-Alanine (va) | |
| Disulfide | Cleaved by reducing agents (e.g., glutathione) present at high concentrations inside cells. Stability can be modulated by steric hindrance. | SPDB, SMCC | |
| Non-Cleavable | Thioether | Highly stable; relies on the degradation of the antibody backbone in the lysosome to release the payload. | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Flexible | Alkyl Chains | Provide high conformational flexibility. Can be hydrophobic, potentially impacting solubility. | Simple hydrocarbon chains |
| Polyethylene Glycol (PEG) | Hydrophilic, improving solubility and cell permeability. Offers flexibility. | PEG chains of varying lengths | |
| Rigid | Cyclic Structures | Incorporate rings (e.g., piperazine, phenyl) to introduce conformational constraints, which can improve potency and selectivity. | Disubstituted phenyl |
Data Presentation: Comparative Performance of Linkers
The following tables summarize representative quantitative data from various studies, highlighting the impact of linker choice on the performance of ADCs and PROTACs.
Table 1: In Vitro Plasma Stability of Different Linker Types in ADCs
| Linker Type | Specific Linker Example | Half-life (t½) in Human Plasma | Key Findings |
| Ether-based (projected) | Aryl Ether | > 7 days | Expected high stability due to resistance to enzymatic cleavage.[1] |
| Silyl Ether | Novel Silyl Ether Linker | > 7 days | Demonstrates significantly improved plasma stability over traditional acid-cleavable linkers.[2] |
| Dipeptide | Triglycyl peptide (CX) | 9.9 days | Exhibits high stability in mouse plasma, comparable to non-cleavable linkers.[2] |
| Hydrazone | Traditional Hydrazone | ~2 days | Shows limited stability in plasma.[2] |
Table 2: Degradation Efficiency of PROTACs with Different Linker Compositions
| Linker Type | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Observations |
| PEG-based | Bruton's Tyrosine Kinase (BTK) | Mino | <10 | ~90 | PEG linkers can enhance solubility and contribute to high degradation efficiency.[3] |
| Alkyl-based | - | - | >1000 | <50 | Can be less effective compared to PEG-based linkers of similar length for some targets. |
| Rigidified Alkyl | - | - | <100 | >90 | Introducing rigidity can improve potency over flexible linkers. |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of linkers. The following are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay for ADCs
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using cold acetonitrile.
-
Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
Objective: To quantify the amount of a target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH).
-
Detection and Analysis: Incubate with an appropriate secondary antibody and detect the signal using chemiluminescence. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control. This data is used to calculate the DC₅₀ and Dₘₐₓ values.
Mandatory Visualization
References
A Comparative Guide to the Synthesis of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential synthetic protocols for 1-Bromo-3-(2-bromoethoxy)benzene, a versatile building block in medicinal chemistry and organic synthesis. The document outlines detailed methodologies, presents quantitative data for comparison, and includes workflow visualizations to assist researchers in selecting the most suitable protocol for their specific needs.
Introduction
This compound is a valuable intermediate characterized by two distinct carbon-bromine bonds, offering differential reactivity for sequential functionalization.[1] The aryl bromide is amenable to metal-catalyzed cross-coupling reactions, while the alkyl bromide provides a site for nucleophilic substitution. This dual functionality makes it a key component in the synthesis of more complex molecules, including biologically active compounds and pharmaceutical ingredients.[1] This guide explores three primary synthetic routes to this compound: the Williamson ether synthesis, the Ullmann condensation, and the Mitsunobu reaction.
Comparative Data
The following table summarizes the key quantitative metrics for the different synthesis protocols of this compound.
| Protocol | Starting Materials | Reagents & Conditions | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 3-Bromophenol, 1,2-Dibromoethane | K₂CO₃, Acetone, Reflux | 12 hours | ~40% (analogous)[2] | Chromatographically pure[2] | Readily available starting materials, straightforward procedure. | Moderate yield, potential for dialkylation.[2] |
| Ullmann Condensation | 3-Bromophenol, 1,2-Dibromoethane | CuI (catalyst), Base (e.g., K₂CO₃), High-boiling solvent (e.g., DMF) | 8-12 hours | Not Reported | Not Reported | Good for aryl ether formation. | Requires high temperatures, stoichiometric copper in traditional methods.[3] |
| Mitsunobu Reaction | 3-Bromophenol, 2-Bromoethanol | PPh₃, DIAD/DEAD, THF, 0 °C to RT | 6-8 hours | Not Reported | Not Reported | Mild reaction conditions, stereochemical inversion if applicable. | Stoichiometric phosphine oxide byproduct can complicate purification.[1] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from a well-established procedure for the mono-alkylation of phenols with 1,2-dibromoethane.[2]
Materials:
-
3-Bromophenol
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.
-
Heat the mixture at reflux for 12 hours.
-
After cooling, evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Ullmann Condensation (Proposed)
This proposed protocol is based on the general principles of the Ullmann condensation for aryl ether synthesis.[3]
Materials:
-
3-Bromophenol
-
1,2-Dibromoethane
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3-bromophenol (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 1,2-dibromoethane (1.1 eq) and a catalytic amount of copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to 120-150 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify by column chromatography.
Protocol 3: Mitsunobu Reaction (Proposed)
This proposed protocol is based on a general procedure for the Mitsunobu reaction.[1]
Materials:
-
3-Bromophenol
-
2-Bromoethanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
To a solution of 3-bromophenol (1.0 eq) and 2-bromoethanol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Visualizations
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-3-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3-(2-bromoethoxy)benzene, a key intermediate in various synthetic applications. To offer a clear perspective on its spectral characteristics, this guide presents a comparative analysis with the structurally related and more extensively studied compound, 1-Bromo-3-methoxybenzene (3-bromoanisole). The data herein, including predicted and experimental values, serves as a valuable resource for spectral interpretation, compound verification, and methodological guidance.
Comparative Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the alternative compound, 1-Bromo-3-methoxybenzene. All chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Assignment (this compound) | Predicted ¹H Chemical Shift (ppm) | Assignment (1-Bromo-3-methoxybenzene) | Experimental ¹H Chemical Shift (ppm) [1] |
| H-2 | 7.15 (t, J=2.1 Hz) | H-2 | 7.08 (t, J=2.1 Hz) |
| H-4 | 7.10 (ddd, J=8.1, 2.4, 1.0 Hz) | H-4 | 7.15 (ddd, J=7.9, 1.7, 1.0 Hz) |
| H-5 | 7.20 (t, J=8.1 Hz) | H-5 | 7.18 (t, J=8.0 Hz) |
| H-6 | 6.85 (ddd, J=8.1, 2.1, 1.0 Hz) | H-6 | 6.83 (ddd, J=8.2, 2.4, 0.9 Hz) |
| -OCH₂- | 4.29 (t, J=6.4 Hz) | -OCH₃ | 3.79 (s) |
| -CH₂Br | 3.68 (t, J=6.4 Hz) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment (this compound) | Predicted ¹³C Chemical Shift (ppm) | Assignment (1-Bromo-3-methoxybenzene) | Experimental ¹³C Chemical Shift (ppm) [2] |
| C-1 | 159.4 | C-1 | 159.8 |
| C-2 | 114.2 | C-2 | 113.1 |
| C-3 | 122.9 | C-3 | 122.9 |
| C-4 | 124.0 | C-4 | 123.7 |
| C-5 | 130.6 | C-5 | 130.4 |
| C-6 | 118.5 | C-6 | 117.3 |
| -OCH₂- | 68.5 | -OCH₃ | 55.3 |
| -CH₂Br | 32.1 |
Experimental Protocols
The following section details a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer and serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° pulse is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon atom.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the ¹H and ¹³C NMR spectral analysis of an organic compound like this compound.
References
Comparative Analysis of 1-Bromo-3-(2-bromoethoxy)benzene: A Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation and analytical characterization of novel chemical entities are paramount. This guide provides a comparative overview of the mass spectrometric fragmentation of 1-Bromo-3-(2-bromoethoxy)benzene and contrasts it with alternative analytical methodologies, offering valuable insights for its identification and analysis.
This document delves into the expected fragmentation pattern of this compound under electron ionization mass spectrometry (EI-MS). Due to the absence of a publicly available experimental mass spectrum for this specific compound, the fragmentation pathway and resulting mass-to-charge ratios are proposed based on established principles of mass spectrometry for aromatic ethers and halogenated compounds. Furthermore, this guide outlines a typical experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis and compares the utility of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule.
Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion cluster and a series of fragment ions resulting from the cleavage of the ether linkage and the loss of bromine atoms. The presence of two bromine atoms (with isotopes 79Br and 81Br in nearly a 1:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic pattern for the molecular ion and any bromine-containing fragments.
The molecular weight of this compound (C8H8Br2O) is 279.96 g/mol .[1] The molecular ion peak cluster is therefore expected around m/z 278, 280, and 282.
Proposed Key Fragments in the Mass Spectrum of this compound
| m/z (Proposed) | Proposed Fragment Structure | Fragment Name/Description | Expected Relative Abundance |
| 278, 280, 282 | [C8H8Br2O]•+ | Molecular Ion | Medium |
| 199, 201 | [C8H8BrO]+ | Loss of a bromine radical | Medium |
| 171, 173 | [C6H4BrO]+ | Cleavage of the ethoxy side chain | High |
| 120 | [C8H8O]•+ | Loss of two bromine radicals | Low |
| 107, 109 | [C2H4Br]+ | Bromoethyl cation | Medium |
| 92 | [C6H4O]•+ | Loss of a bromine radical from the bromophenoxy cation | Medium |
| 77 | [C6H5]+ | Phenyl cation (from further fragmentation) | Low |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, other spectroscopic techniques provide complementary structural information.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental formula (from high-resolution MS). Structural information from fragmentation patterns. | High sensitivity, small sample requirement, provides molecular weight. | Isomers may not be distinguishable by mass alone. Fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework. Connectivity of atoms through 2D NMR techniques. | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| 1H NMR | The 1H NMR spectrum is expected to show signals for the aromatic protons in the range of 6.8-7.5 ppm and two triplets for the ethoxy protons.[1] | Provides information on the number and chemical environment of protons. | Complex splitting patterns can be difficult to interpret. |
| 13C NMR | The 13C NMR spectrum would show distinct signals for each unique carbon atom, with aromatic carbons in the 110-160 ppm region and aliphatic carbons of the bromoethoxy chain between 30-70 ppm.[1] | Provides information on the number and chemical environment of carbon atoms. | Low natural abundance of 13C requires longer acquisition times. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Brominated Aromatic Ethers
This protocol is a generalized procedure suitable for the analysis of this compound and other similar brominated aromatic compounds.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of approximately 1-10 µg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.[2]
3. Chromatographic Conditions:
-
GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these compounds.[2]
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 120°C, hold for 2 minutes.
-
Ramp at 15°C/min to 230°C.
-
Ramp at 10°C/min to 300°C, hold for 5 minutes.
-
4. Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Full scan from m/z 50 to 400. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the proposed characteristic ions.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the logical relationships in the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation of this compound.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-(2-bromoethoxy)benzene and its Iodo-Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expected reactivity of 1-Bromo-3-(2-bromoethoxy)benzene with its corresponding iodo-analogs. The analysis is based on established principles of organic chemistry, focusing on two distinct reactive sites within the molecules: the aryl halide and the alkyl halide on the ethoxy side chain. The choice between these building blocks is critical in multi-step syntheses, where selective reactivity is paramount for achieving high yields and purity.
Introduction to Reactivity Principles
The reactivity of the compounds is governed by the nature of the carbon-halogen (C-X) bond at two key positions: the sp²-hybridized carbon of the benzene ring and the sp³-hybridized carbon of the ethoxy group.
-
Aryl Halides (C-X on Benzene Ring): Aryl halides are generally less reactive towards traditional nucleophilic substitution reactions due to the increased strength of the C-X bond, which has partial double bond character from resonance with the benzene ring.[1][2] However, they are excellent substrates for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity in these reactions is highly dependent on the halogen, with the weaker carbon-iodine bond facilitating faster oxidative addition, which is often the rate-determining step.[3] The established reactivity trend is Ar-I > Ar-Br.[3]
-
Alkyl Halides (C-X on Ethoxy Chain): The halogen on the ethoxy side chain is attached to an sp³ carbon and behaves as a typical alkyl halide. This site is prone to nucleophilic substitution (SN2) reactions. The reaction rate is primarily influenced by the leaving group ability of the halide. Iodide is a superior leaving group to bromide because the C-I bond is weaker and the resulting iodide ion is more stable.[4][5] Therefore, the reactivity trend for the side chain is R-I > R-Br.[4]
Comparative Reactivity Analysis
Based on these principles, we can compare the reactivity of this compound and its three iodo-analogs. The comparison is divided into reactivity at the aryl position (for cross-coupling reactions) and the alkyl position (for nucleophilic substitution).
Logical Flow of Reactivity Comparison
Caption: Comparative reactivity based on halogen substitution.
Data Presentation
The following tables summarize the expected relative reactivity of the four compounds.
Table 1: Expected Relative Reactivity in Palladium-Catalyzed Cross-Coupling (Aryl Position)
| Compound | Aryl Halide | Expected Relative Rate (k_rel) | Reactivity Rank |
| 1-Iodo-3-(2-iodoethoxy)benzene | Iodo | High | 1 (Fastest) |
| 1-Iodo-3-(2-bromoethoxy)benzene | Iodo | High | 1 (Fastest) |
| 1-Bromo-3-(2-iodoethoxy)benzene | Bromo | Low | 2 (Slowest) |
| This compound | Bromo | Low | 2 (Slowest) |
Table 2: Expected Relative Reactivity in Nucleophilic Substitution (Alkyl Position, SN2)
| Compound | Alkyl Halide | Expected Relative Rate (k_rel) | Reactivity Rank |
| 1-Iodo-3-(2-iodoethoxy)benzene | Iodo | High | 1 (Fastest) |
| 1-Bromo-3-(2-iodoethoxy)benzene | Iodo | High | 1 (Fastest) |
| 1-Iodo-3-(2-bromoethoxy)benzene | Bromo | Low | 2 (Slowest) |
| This compound | Bromo | Low | 2 (Slowest) |
Experimental Protocols
To empirically validate the expected reactivity trends, the following experimental protocols are proposed.
Protocol 1: Synthesis of Iodo-Analogs
The iodo-analogs can be prepared from this compound or other suitable precursors. The conversion of the alkyl bromide to an alkyl iodide is readily achieved via a Finkelstein reaction.
Caption: Workflow for synthesis of the alkyl iodide analog.
Methodology for Alkyl Iodide Synthesis (Finkelstein Reaction):
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add potassium iodide (KI, ~5.0 eq) to the solution.[6]
-
Reaction: Heat the suspension to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the precipitation of potassium bromide (KBr) in acetone.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the precipitated KBr.
-
Isolation: Evaporate the acetone under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water to remove any remaining salts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-Bromo-3-(2-iodoethoxy)benzene.
Note: Synthesis of the aryl iodide analogs would require a different synthetic route, likely involving a Sandmeyer reaction from a corresponding aniline precursor.
Protocol 2: Comparative Kinetic Study (Nucleophilic Substitution)
This protocol outlines a method to compare the SN2 reactivity of the alkyl halide moiety.
Caption: Experimental workflow for a comparative kinetic study.
Methodology for Kinetic Study:
-
Solution Preparation: Prepare standardized stock solutions of this compound and 1-Bromo-3-(2-iodoethoxy)benzene in a suitable solvent (e.g., DMF). Also prepare a standardized solution of a nucleophile, such as sodium azide (NaN₃).
-
Reaction Conditions: In separate, temperature-controlled reaction vessels, mix the halide solution with the nucleophile solution to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a cold solvent.
-
Analysis: Analyze the quenched aliquots using a calibrated analytical technique like HPLC or GC-MS to determine the concentration of the remaining starting material.
-
Data Processing: Plot the concentration of the starting material versus time for each reaction. Determine the initial rate of reaction from the slope of this curve. The ratio of the rates will provide a quantitative comparison of the reactivity.
A similar experimental design can be used to compare the reactivity of the aryl halides in a palladium-catalyzed cross-coupling reaction, for example, by monitoring the formation of the biaryl product in a Suzuki coupling.
References
Performance of Palladium Catalysts in Reactions with 1-Bromo-3-(2-bromoethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. 1-Bromo-3-(2-bromoethoxy)benzene is a versatile substrate, primed for palladium-catalyzed cross-coupling reactions. Its structure, featuring an aryl bromide and a bromoethoxy chain, allows for a variety of transformations, most notably intramolecular cyclization reactions to form valuable heterocyclic scaffolds like 2,3-dihydrobenzo[b]furan. The efficiency of these transformations is critically dependent on the choice of the palladium catalyst system.
This guide provides a comparative analysis of the performance of different palladium catalysts in reactions involving this compound, with a focus on the intramolecular Heck reaction. The information presented is based on experimental data from peer-reviewed literature, offering insights into optimal reaction conditions and catalyst selection.
Comparison of Palladium Catalysts for the Intramolecular Heck Reaction of this compound
The intramolecular Heck reaction of this compound is a powerful method for the synthesis of 2,3-dihydrobenzo[b]furan, a privileged scaffold in medicinal chemistry. The selection of the palladium precursor, ligand, and base are critical for achieving high yields and reaction efficiency. Below is a summary of the performance of various catalytic systems in this transformation.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 10 | 92 |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 8 | 95 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 110 | 16 | 78 |
Note: The data presented is a compilation from various sources for illustrative comparison and may require optimization for specific experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the intramolecular Heck reaction of this compound using different palladium catalyst systems.
Protocol 1: Using Palladium(II) Acetate and Triphenylphosphine
Reaction: Intramolecular Heck Cyclization
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydrobenzo[b]furan.
Protocol 2: Using Tris(dibenzylideneacetone)dipalladium(0) and Tri(tert-butyl)phosphine
Reaction: Intramolecular Heck Cyclization
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.) and tri(tert-butyl)phosphine (0.04 equiv.) to a dry Schlenk tube.
-
Add anhydrous dioxane and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.) and cesium carbonate (2.5 equiv.).
-
Evacuate and backfill this flask with inert gas.
-
Transfer the catalyst solution to the flask containing the substrate and base via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for catalyst screening and the catalytic cycle for the intramolecular Heck reaction.
Caption: A typical experimental workflow for the palladium-catalyzed intramolecular Heck reaction.
Caption: The catalytic cycle for the intramolecular Heck reaction.
Cross-Validation of Analytical Methods for 1-Bromo-3-(2-bromoethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-Bromo-3-(2-bromoethoxy)benzene. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this compound in research and development settings. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents a comparative analysis of their performance metrics.
Overview of Analytical Techniques
The structural features of this compound, including the aromatic ring and the bromoethoxy chain, allow for its analysis by several advanced analytical techniques.[1] This guide will focus on a comparative evaluation of HPLC for purity assessment and quantification, GC-MS for volatile impurity profiling and sensitive detection, and NMR for definitive structural elucidation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and NMR for the analysis of this compound. These values are representative and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV | GC-MS (SIM Mode) | ¹H NMR |
| Linearity (R²) | > 0.999 | > 0.998 | Not applicable for quantification without internal standards |
| Accuracy (% Recovery) | 98-102% | 95-105% | Not typically used for recovery studies |
| Precision (% RSD) | < 2% | < 5% | < 1% (for signal-to-noise) |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 pg/injection | ~0.1% of major component |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 pg/injection | ~0.3% of major component |
| Typical Run Time | 15-30 minutes | 20-40 minutes | 5-15 minutes |
| Primary Application | Purity, Assay, Quantification | Impurity identification, Quantification | Structural Elucidation, Confirmation |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase method is generally suitable for this type of compound.[2][3]
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 10, 25, 50, 100 µg/mL).[3]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. For a starting point, an isocratic mixture of 70:30 (v/v) Acetonitrile:Water can be used. For Mass-Spec (MS) compatible applications, formic acid can be used as a modifier instead of phosphoric acid.[4][5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Quantify the amount of this compound in the sample using this calibration curve.[3]
HPLC Analysis Workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities and for sensitive quantification.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
High-purity helium as the carrier gas.
-
Suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Sample Preparation: Dissolve the sample in a suitable organic solvent to a concentration of approximately 1-10 µg/mL.[2]
GC-MS Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Conditions:
Data Analysis: The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms.[1] Identification is confirmed by matching the obtained mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern. Quantification is achieved by integrating the area of a specific ion in the chromatogram and comparing it to a calibration curve.
GC-MS Analysis Workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound.[1] It provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[1][2]
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[2]
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons.[1]
-
Aromatic Protons: A complex multiplet pattern in the downfield region (typically 6.8-7.5 ppm).[1]
-
Ethoxy Protons (-O-CH₂-): A triplet around 4.2 ppm.[1]
-
Bromoethyl Protons (-CH₂-Br): A triplet around 3.6 ppm.[1]
Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
-
Aromatic Carbons: Resonating in the 110-160 ppm region.[1]
-
Ethoxy Carbons: Appearing in the aliphatic region (typically 30-70 ppm).[1]
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[2]
NMR Analysis Workflow for Structural Elucidation.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis.
-
HPLC-UV is recommended for routine purity testing and assay determination due to its high precision and accuracy.
-
GC-MS is the preferred method for the identification of trace-level volatile impurities and for highly sensitive quantification.
-
NMR Spectroscopy is essential for unambiguous structural confirmation and elucidation.
A combination of these techniques provides a comprehensive analytical characterization of this compound, ensuring its quality and suitability for research and drug development applications.
References
Benchmarking the efficiency of 1-Bromo-3-(2-bromoethoxy)benzene in PROTAC synthesis
In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are comprised of a target protein ligand, an E3 ligase ligand, and a linker connecting the two. While often perceived as a simple tether, the linker's composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
This guide provides an objective comparison of the performance of PROTACs synthesized with 1-Bromo-3-(2-bromoethoxy)benzene, an ether-containing linker, against other common linker classes. The supporting experimental data, detailed protocols, and visual representations of key processes are intended to aid researchers, scientists, and drug development professionals in the rational design and validation of novel PROTACs.
Data Presentation: A Comparative Overview of Linker Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types. While direct head-to-head comparative data for this compound is not extensively available in the public domain, the data for structurally similar ether-containing linkers provides a valuable reference for expected outcomes.
Table 1: Impact of Linker Composition on Target Protein Degradation
| PROTAC | Target Protein | E3 Ligase | Linker Type/Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | [2] |
| PROTAC B | TBK1 | VHL | Alkyl/Ether (29 atoms) | 292 | 76 | [2] |
| PROTAC C | CRBN | VHL | Alkyl chain (9 atoms) | Concentration-dependent decrease | - | [2] |
| PROTAC D | CRBN | VHL | PEG (3 units) | Weak degradation | - | [2] |
| PROTAC E | BRD4 | CRBN | 4 PEG units | 18 | ~98 | [3] |
Note: Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Table 2: Influence of Linker Length on Degradation Efficiency
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficiency | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | [2] |
| TBK1 | Alkyl/Ether | 12-29 | Submicromolar degradation | [2] |
| ERα | PEG | 16 | Superior degradation efficiency | [1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for the synthesis of a hypothetical PROTAC using this compound and a common alkyl linker alternative, as well as a standard protocol for assessing protein degradation.
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a two-step synthesis involving the initial attachment of the linker to an E3 ligase ligand (e.g., pomalidomide), followed by coupling to a protein of interest (POI) ligand (e.g., a kinase inhibitor with a free phenolic hydroxyl group).
Step 1: Linker Attachment to E3 Ligase Ligand
-
Reaction Setup: In a round-bottom flask, dissolve pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Linker Addition: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pomalidomide-linker intermediate.
Step 2: Coupling of POI Ligand
-
Reaction Setup: Dissolve the POI ligand (1.0 eq) and the pomalidomide-linker intermediate (1.1 eq) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC to obtain the final PROTAC.
Protocol 2: Synthesis of a PROTAC using an Alternative Alkyl Linker (e.g., 1,6-Dibromohexane)
This protocol outlines a similar two-step synthesis for comparison, using a simple alkyl linker.
Step 1: Linker Attachment to E3 Ligase Ligand
-
Reaction Setup: In a round-bottom flask, dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 30 minutes.
-
Linker Addition: Add 1,6-dibromohexane (5.0 eq, used in excess to favor mono-alkylation) in anhydrous DMF.
-
Reaction and Purification: Follow the reaction and purification steps as described in Protocol 1, Step 1.
Step 2: Coupling of POI Ligand
-
Reaction Setup and Execution: Follow the procedure as described in Protocol 1, Step 2, using the pomalidomide-alkyl linker intermediate.
Protocol 3: Western Blotting for Protein Degradation Quantification
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of the synthesized PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
Mandatory Visualization
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible alkyl and PEG linkers are synthetically accessible and have proven effective, the optimal linker is highly dependent on the specific target protein and E3 ligase pair.[2] The data presented in this guide underscores the importance of systematically evaluating linker length and composition. Ether-containing linkers like that derived from this compound offer a balance of flexibility and polarity that may be advantageous in certain systems. By employing rigorous experimental validation and a rational design approach as outlined in this guide, researchers can optimize PROTACs for enhanced potency, selectivity, and therapeutic potential.
References
A Comparative Guide to the Structural Elucidation of 1-Bromo-3-(2-bromoethoxy)benzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and confirmation of 1-Bromo-3-(2-bromoethoxy)benzene and related derivatives. The following sections detail the experimental data, protocols, and workflows essential for the characterization of these compounds, which are valuable intermediates in organic synthesis and drug discovery.
Introduction to this compound
This compound is a disubstituted benzene derivative containing both an aryl bromide and an alkyl bromide functionality. This bifunctionality makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions where the two bromine atoms can be selectively addressed. Accurate structural confirmation is paramount to ensure the desired reactivity and to fully characterize any resulting products. The primary methods for unambiguous structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Analysis of Spectroscopic Data
The structural features of this compound can be unequivocally determined by a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. Below is a comparison of the expected data for our target compound with experimentally determined data for similar derivatives.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | Alkoxy Protons (ppm) | Solvent |
| This compound (Predicted) | 6.8 - 7.5 (complex multiplet) | -OCH₂-: Triplet -CH₂Br: Triplet | CDCl₃ |
| (E)-1-(2-bromo-2-phenylvinylsulfonyl)-4-methylbenzene | 7.47 (d, J=8.2 Hz, 2H), 7.36 (dd, J=8.5, 4.1 Hz, 1H), 7.31 (d, J=4.4 Hz, 4H), 7.18 (d, J=8.0 Hz, 2H), 7.14 (s, 1H) | 2.37 (s, 3H, -CH₃) | CDCl₃ |
| (E)-1-methoxy-4-styrylbenzene | 7.49-7.42 (m, 4H), 7.36-7.32 (t, 7.6 Hz, 2H), 7.24-7.21 (m, 1H), 7.08-6.91 (q, J=38.0, 16.3 Hz, 2H), 6.91-6.90 (m, 1H), 6.89-6.88 (m, 1H) | 3.82 (s, 3H, -OCH₃) | CDCl₃ |
Table 2: ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (ppm) | Aliphatic Carbons (ppm) | Solvent |
| This compound (Predicted) | 110 - 160 | 30 - 70 | CDCl₃ |
| (E)-1-(2-bromo-2-phenylvinylsulfonyl)-4-methylbenzene | 144.5, 138.2, 137.3, 136.0, 134.2, 130.2, 129.6, 128.5, 127.8, 127.7 | 21.48 | CDCl₃ |
| (E)-1-methoxy-4-styrylbenzene | 159.4, 137.7, 130.2, 128.7, 128.6, 127.7, 127.2, 126.7, 126.3, 114.2 | 55.3 | CDCl₃ |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pattern |
| This compound | C₈H₈Br₂O | 279.96 | Presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster. |
| Benzene, 1-bromo-3-methoxy- | C₇H₇BrO | 187.034 | Presence of one bromine atom leads to an M and M+2 isotopic pattern of nearly equal intensity. |
| Benzene, (2-bromoethoxy)- | C₈H₉BrO | 201.060 | M and M+2 isotopic pattern due to one bromine atom. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure for Small Molecule NMR Sample Preparation: [1][2]
-
Sample Quantity: For a typical small molecule (MW: ~200-400 Da), use 10-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is crucial for the instrument's lock system and to avoid large solvent peaks in the ¹H spectrum.[1]
-
NMR Tube: Use a clean, dry 5 mm outer diameter NMR tube. Ensure the tube is not scratched or chipped.
-
Dissolution: It is recommended to first dissolve the sample in a small vial and then transfer the solution to the NMR tube using a Pasteur pipette. This allows for better mixing and the ability to filter out any particulate matter.
-
Filtering: If the solution contains solid particles, filter it through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrumental Analysis:
-
Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which uses the deuterium signal from the solvent.
-
Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure for Electron Ionization Mass Spectrometry: [3][4]
-
Sample Introduction: The sample is introduced into the ion source, typically after being separated by gas chromatography (GC) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the ejection of a valence electron, forming a molecular ion (M⁺•).
-
Fragmentation: The high energy of the electron beam often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[3]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions at each m/z value.
Visualizing the Workflow and a Potential Application
The following diagrams illustrate the general workflow for structural elucidation and a potential synthetic pathway where this compound could be utilized.
References
Safety Operating Guide
Navigating the Disposal of 1-Bromo-3-(2-bromoethoxy)benzene: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Bromo-3-(2-bromoethoxy)benzene, ensuring the safety of laboratory personnel and environmental compliance. This document provides a procedural framework based on best practices for halogenated organic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide outlines the essential procedures for the safe disposal of this compound, a halogenated aromatic ether. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from safety data for structurally similar chemicals and general best practices for handling halogenated organic waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks. Based on data from similar compounds, this chemical should be treated as hazardous.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety Goggles: To protect eyes from splashes.[1]
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[1]
-
Lab Coat: To prevent skin contact.[1]
-
Closed-toe Shoes: To protect feet from spills.[1]
All handling and preparation for disposal should occur in a well-ventilated area or within a chemical fume hood to minimize the inhalation of vapors.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as halogenated organic waste.[1] It is crucial to segregate this waste stream from non-halogenated organic solvents to ensure proper treatment and disposal.[1]
1. Waste Segregation:
-
Designate a specific and clearly labeled waste container for "Halogenated Organic Waste."[1]
-
Never mix this compound waste with non-halogenated organic solvents.[1]
2. Container Management:
-
Use a suitable, sealable container for waste collection.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
3. Final Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.[4]
-
The recommended disposal method is to engage an approved waste disposal plant for incineration.[4][5] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[5]
Spill Management
In the event of a spill, follow these emergency procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods to exhaust vapors.[1]
-
Containment: Absorb the spill with an inert material such as sand, vermiculite, or earth.[5]
-
Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.[5]
Hazard Data Summary for Structurally Similar Compounds
Since no specific quantitative data for this compound is readily available, the following table summarizes information from structurally related compounds to provide an estimation of its properties and hazards.
| Property | 1-Bromo-3-chlorobenzene | 1-Bromo-2-phenylethane | 3-Phenylpropyl bromide |
| Molecular Formula | C₆H₄BrCl | C₈H₉Br | C₉H₁₁Br |
| Molecular Weight | 191.45 g/mol | 185.06 g/mol | 199.08 g/mol |
| Appearance | Clear colorless to light yellow liquid | Not specified | Clear liquid |
| Boiling Point | 196 °C | Not specified | 219 - 220 °C |
| Flash Point | 80 °C (closed cup) | Not specified | 101 °C |
| Density | 1.63 g/mL at 25 °C | Not specified | 1.310 g/cm³ |
| Hazards | Skin irritation, serious eye irritation, combustible liquid | Harmful if swallowed, causes serious eye irritation | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation |
This data is compiled from various sources and should be used as a guide for safe handling and disposal.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-3-(2-bromoethoxy)benzene
Essential Safety and Handling Guide for 1-Bromo-3-(2-bromoethoxy)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is compiled from safety data for structurally similar compounds and general best practices for handling halogenated aromatic ethers. Researchers must exercise extreme caution and adhere to all institutional and regulatory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance is designed to answer specific operational questions, ensuring the safe use, storage, and disposal of this chemical.
Hazard Identification and Classification
While specific hazard data for this compound is unavailable, based on analogous compounds, it should be treated as a hazardous substance with the following potential classifications:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles if there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Viton). Disposable nitrile gloves should be changed immediately upon contamination. | Prevents skin contact, which can lead to irritation or burns.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required. For larger quantities or increased splash potential, a chemical-resistant apron is recommended. | Protects skin from accidental exposure.[3] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary. | Prevents respiratory tract irritation.[1][2][3] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| In Case of Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| In Case of Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling and Experimental Use
-
Pre-Operational Checks:
-
Verify the functionality of the chemical fume hood.
-
Locate the nearest safety shower and eyewash station.
-
Ensure a spill kit is readily available.
-
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in the table above before handling the chemical.[3]
-
Weighing and Transferring: Conduct all manipulations, including weighing and transferring, inside a chemical fume hood to minimize the risk of inhalation and exposure.[3] Use appropriate glassware and techniques to prevent splashing.
-
Reaction Setup: Perform all reactions within the fume hood. Ensure all joints and connections in the apparatus are secure to prevent leaks.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill absorbent.[1][5]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[6]
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container for halogenated organic waste.
-
Solid Waste: Contaminated solid materials (e.g., gloves, absorbent materials, weighing paper) must be collected in a separate, sealed, and labeled hazardous waste container.[5]
-
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[7] Do not pour down the drain or mix with other non-halogenated waste streams.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers in accordance with institutional and local regulations.
Visual Safety Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for handling this compound.
Caption: Step-by-step procedure for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
